Product packaging for Testosterone glucuronide(Cat. No.:CAS No. 1180-25-2)

Testosterone glucuronide

Cat. No.: B073421
CAS No.: 1180-25-2
M. Wt: 464.5 g/mol
InChI Key: NIKZPECGCSUSBV-HMAFJQTKSA-N

Description

Testosterone glucuronide is a major phase II metabolite of testosterone, formed in the liver via conjugation with glucuronic acid by the action of UDP-glucuronosyltransferase (UGT) enzymes. This conjugation significantly increases the hormone's water solubility, facilitating its excretion in urine. As such, this compound serves as a critical analytical target in biochemical research, particularly in the development and validation of sensitive LC-MS/MS methods for the accurate quantification of testosterone levels. Its primary research applications are concentrated in clinical endocrinology for assessing androgen status, in sports anti-doping laboratories for detecting testosterone abuse, and in pharmacokinetic studies to understand the metabolism and clearance of androgenic compounds. This high-purity reference standard is essential for calibrating instrumentation, ensuring assay accuracy, and maintaining the integrity of forensic and diagnostic testing. Our product is meticulously characterized to provide researchers with a reliable and consistent tool for advancing scientific understanding in steroid metabolism and analytical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H36O8 B073421 Testosterone glucuronide CAS No. 1180-25-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h11,14-21,23,27-29H,3-10H2,1-2H3,(H,30,31)/t14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKZPECGCSUSBV-HMAFJQTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@]35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904352
Record name Testosterone glucuronide
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Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Testosterone glucuronide
Source Human Metabolome Database (HMDB)
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CAS No.

1180-25-2
Record name Testosterone glucuronide
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Record name Testosterone glucuronate
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Record name Testosterone glucuronide
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Record name Testosterone β-D-glucuronide
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Record name Testosterone glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

155 - 156 °C
Record name Testosterone glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biochemical Synthesis and Enzymatic Pathways of Testosterone Glucuronidation

Mechanism of Glucuronidation

Glucuronidation is a key pathway for converting lipophilic compounds into more water-soluble and readily excretable metabolites. wikipedia.orgstudysmarter.co.uk This biochemical process involves the enzymatic transfer of a glucuronic acid moiety to a substrate, such as testosterone (B1683101). wikipedia.org

The glucuronidation reaction is dependent on the high-energy glucuronic acid donor, Uridine (B1682114) Diphosphate-Glucuronic Acid (UDPGA). wikipedia.orgresearchgate.net UDPGA is synthesized in the liver and serves as the common substrate for all UDP-glucuronosyltransferase (UGT) enzyme isoforms. researchgate.nettaylorandfrancis.com The reaction involves the transfer of the glucuronic acid component from UDPGA to the testosterone molecule, resulting in the formation of testosterone glucuronide and the release of uridine diphosphate (B83284) (UDP). wikipedia.orgresearchgate.net Specifically, the conjugation is believed to occur at the 17β-hydroxyl group of testosterone. semanticscholar.org

The addition of the hydrophilic glucuronic acid moiety to testosterone dramatically increases its water solubility. wikipedia.orgwada-ama.org This transformation from a lipophilic steroid to a more polar glucuronide conjugate is a critical step in detoxification. taylorandfrancis.comresearchgate.net The increased water solubility facilitates the elimination of testosterone metabolites from the body, primarily through urine and, to some extent, bile. nih.govwikipedia.orgwada-ama.org This conjugation prevents the reabsorption of the hormone and ensures its efficient clearance. eur.nl

UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Testosterone Glucuronidation

The glucuronidation of testosterone is catalyzed by a specific family of enzymes known as UDP-glucuronosyltransferases (UGTs). oup.com Within this family, several isoforms have been identified as key players in androgen metabolism. oup.comfrontiersin.org These enzymes are primarily located in the endoplasmic reticulum of cells in various tissues. mdpi.com

Research has consistently identified UGT2B17 as the most active and efficient enzyme in the glucuronidation of testosterone. oup.comnih.govdrugbank.com It exhibits high selectivity for testosterone and is a major contributor to its metabolism. nih.govnih.gov UGT2B17 is highly expressed in the liver and intestine. nih.gov Interestingly, UGT2B17 does not glucuronidate epitestosterone (B28515), the 17α-epimer of testosterone, although it does bind to it with a similar affinity. nih.govdshs-koeln.de The activity of UGT2B17 can be influenced by genetic factors, such as deletion polymorphisms, which can lead to significant inter-individual differences in testosterone metabolism. oup.comnih.gov

UGT2B7 is another important enzyme involved in the glucuronidation of androgens. oup.comfrontiersin.org However, testosterone is considered a poor substrate for this particular enzyme. oup.com Instead, UGT2B7 is the primary enzyme responsible for the glucuronidation of epitestosterone. nih.govdshs-koeln.de This enzyme demonstrates stereoselectivity, catalyzing the conjugation of androgens at the 3α-hydroxyl and 17β-hydroxyl positions. frontiersin.orgfrontiersin.org While its direct role in testosterone glucuronidation is limited, its activity is crucial for the metabolism of other androgens and their metabolites. frontiersin.orgfrontiersin.org

Interactive Data Tables

Key UGT Isoforms in Testosterone Glucuronidation

EnzymePrimary Substrate(s)Relative Contribution to Testosterone GlucuronidationKey Characteristics
UGT2B17 Testosterone oup.comnih.govMajor nih.govoup.comnih.govMost active and efficient enzyme for testosterone glucuronidation. nih.gov Does not glucuronidate epitestosterone. nih.govdshs-koeln.de
UGT2B15 Testosterone, Androstane-3α,17β-diol oup.comuniprot.orgMinor nih.govoup.commdpi.comA 17β-OH selective enzyme. frontiersin.org Shares high homology with UGT2B17. oup.com
UGT2B7 Epitestosterone, Androsterone (B159326) nih.govnih.govPoor/Insignificant oup.comPrimary enzyme for epitestosterone glucuronidation. nih.govdshs-koeln.de Catalyzes conjugation at 3α-OH and 17β-OH positions. frontiersin.org

Inhibitory Effects on Testosterone Glucuronidation by UGT Isoforms

InhibitorTarget Enzyme(s)IC50 Value (µM)Testosterone Concentration (µM)
Diclofenac (B195802)UGT2B1525 nih.gov10 nih.gov
UGT2B1765 nih.gov10 nih.gov
Ibuprofen (B1674241)UGT2B15121 nih.gov10 nih.gov
UGT2B171340 nih.gov10 nih.gov
Epigallocatechin gallate (EGCG)UGT2B1764 nih.govNot Specified

Substrate Specificity and Tissue Distribution of Relevant UGTs

The glucuronidation of testosterone is not a random process; it is highly specific to certain UGT enzymes that are strategically located throughout the body. The primary enzymes responsible for this reaction are UGT2B17 and, to a lesser extent, UGT2B15. nih.govoup.com

UGT2B17: This is considered the most active and efficient enzyme in testosterone glucuronidation. drugbank.comdshs-koeln.de It exhibits a high degree of selectivity for testosterone. nih.gov While the liver is a primary site of UGT2B17 activity, this enzyme is also highly expressed in the intestine, with its concentration increasing along the intestinal tract. nih.govresearchgate.net This intestinal expression plays a crucial role in the first-pass metabolism of orally administered testosterone. researchgate.net

UGT2B15: Sharing 96% homology with UGT2B17, UGT2B15 also contributes to testosterone glucuronidation, although it is considered to have a minor role compared to UGT2B17. oup.com Its substrate specificity is not as broad as that of UGT2B17. oup.com

UGT2B7: This enzyme is primarily responsible for the glucuronidation of epitestosterone, a stereoisomer of testosterone. oup.comdrugbank.com Testosterone is a poor substrate for UGT2B7. oup.com

UGT2A1: As an extrahepatic enzyme mainly found in the nasal epithelium, UGT2A1 can catalyze the glucuronidation of both testosterone and epitestosterone at significant rates and with similar kinetics. nih.gov

The distribution of these enzymes across different tissues, particularly the liver and intestine, underscores the body's efficient system for metabolizing and eliminating testosterone. nih.govnih.gov

Enzymatic Kinetics and Characterization

The efficiency of testosterone glucuronidation by different UGT isoforms can be quantified by studying their enzymatic kinetics.

Determination of Apparent K_m and V_max Values

Key parameters in enzyme kinetics are the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). K_m represents the substrate concentration at which the reaction rate is half of V_max, and it provides an indication of the enzyme's affinity for its substrate.

Studies have shown that UGT2B17 has a high affinity for testosterone. In contrast, the K_m of UGT2B7 for epitestosterone glucuronidation is significantly lower than the K_m of UGT2B17 for testosterone, indicating a higher affinity of UGT2B7 for epitestosterone. drugbank.comdshs-koeln.de

Table 1: Kinetic Parameters of UGT Enzymes in Steroid Glucuronidation

EnzymeSubstrateApparent K_m (μM)
UGT2B17TestosteroneHigher than UGT2B7 for epitestosterone
UGT2B7EpitestosteroneSignificantly lower than UGT2B17 for testosterone

Data compiled from available research findings. drugbank.comdshs-koeln.de

Experimental Methodologies for Isoform Activity Validation

Validating the activity of specific UGT isoforms is crucial for understanding their individual contributions to testosterone metabolism. Several experimental methodologies are employed for this purpose:

Human Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and are a primary tool for in vitro drug metabolism studies. Assays using human liver microsomes have been instrumental in confirming the primary role of UGT2B17 in this compound formation. nih.gov

Recombinant Enzymes: Using recombinant UGT enzymes expressed in cell lines allows for the study of individual enzyme activity without interference from other enzymes. This approach has been used to demonstrate the inhibitory effects of compounds like diclofenac and ibuprofen on UGT2B15 and UGT2B17. nih.gov

Targeted Metabolomics: This technique is used to quantify specific metabolites in biological systems. It has been applied to hepatocytes (liver cells) and enterocytes (intestinal cells) to investigate the quantitative role of UGT2B17 in testosterone metabolism in a whole-cell system. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive analytical technique is used to detect and quantify testosterone and its metabolites, including this compound, in various biological samples. nih.govacs.org It is a cornerstone for validating enzyme activity and for kinetic studies.

Enzyme-Assisted Synthesis: This method uses enzymes, such as UGTs from rat liver microsomes, to produce specific glucuronide conjugates for use as reference materials in research and diagnostic assays. acs.org

Genetic Determinants and Polymorphisms Affecting Glucuronidation

Genetic variations can significantly impact the efficiency of testosterone glucuronidation, leading to considerable differences in testosterone metabolism among individuals and across ethnic groups.

UGT2B17 Deletion Polymorphism and Its Functional Impact

One of the most significant genetic factors affecting testosterone glucuronidation is the deletion polymorphism of the UGT2B17 gene. viamedica.pl This common polymorphism involves the complete deletion of the UGT2B17 gene, resulting in a lack of functional UGT2B17 enzyme in individuals who are homozygous for the deletion (del/del genotype). oup.com

The functional consequence of this deletion is a drastically reduced ability to glucuronidate and excrete testosterone. oup.com This leads to lower urinary concentrations of this compound. oup.com Studies have shown that after testosterone administration, individuals with the del/del genotype have significantly lower urinary this compound levels compared to those with at least one functional copy of the gene (ins/del or ins/ins genotypes). oup.com

Interindividual and Ethnic Variability in Testosterone Glucuronidation

The frequency of the UGT2B17 deletion polymorphism varies significantly among different ethnic populations, contributing to interindividual and ethnic differences in testosterone metabolism. oup.com For instance, the deletion is more common in some Asian populations compared to Caucasians and Africans.

This genetic variability has important implications. For example, in the context of anti-doping tests, individuals with the UGT2B17 deletion may have naturally low urinary testosterone/epitestosterone (T/E) ratios, which could complicate the interpretation of test results. viamedica.ploup.com

Furthermore, the expression of UGT2B17 itself is highly variable among individuals, with studies showing over 160-fold variation in protein abundance in human liver microsomes. nih.gov This variability is only partially explained by known genetic factors, suggesting that other regulatory mechanisms are also at play. researchgate.netnih.gov

Implications of Genetic Variation for Metabolic Phenotypes

The process of testosterone glucuronidation, a critical pathway for the deactivation and elimination of testosterone, is significantly influenced by genetic variations within the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. These genetic differences can lead to notable variations in metabolic phenotypes among individuals, affecting hormone balance, drug metabolism, and susceptibility to certain conditions.

The UGT enzymes are responsible for catalyzing the transfer of glucuronic acid to testosterone, rendering it more water-soluble and facilitating its excretion. researchgate.netnih.gov The primary enzymes involved in this process are UGT2B17 and, to a lesser extent, UGT2B15. nih.govoup.com Genetic polymorphisms in the genes encoding these enzymes are a major source of inter-individual variability in testosterone metabolism. nih.gov

One of the most studied genetic variations is a deletion polymorphism in the UGT2B17 gene. ki.se Individuals can have two copies (insertion/insertion, ins/ins), one copy (insertion/deletion, ins/del), or no copies (deletion/deletion, del/del) of the UGT2B17 gene. frontiersin.org This copy number variation (CNV) directly correlates with the rate of testosterone glucuronidation. Individuals with the del/del genotype have significantly reduced or negligible ability to form this compound. oup.comki.se Consequently, these individuals exhibit markedly lower urinary excretion of this compound and may have higher circulating levels of testosterone. frontiersin.orgnih.gov For instance, the del/del genotype is about seven times more common in Korean men compared to Swedish men, and these individuals show little to no urinary testosterone. researchgate.net

The implications of these genetic variations extend to various metabolic phenotypes. For example, the UGT2B17 deletion has been associated with lower body mass index (BMI) in males. researchgate.netnih.gov This association is believed to be linked to higher systemic testosterone levels resulting from reduced excretion. nih.gov Furthermore, variations in UGT2B17 can influence the risk for testosterone-associated conditions such as osteoporosis and prostate cancer. nih.gov

In individuals lacking a functional UGT2B17 enzyme, there is evidence of a compensatory mechanism involving UGT2B15. Studies have shown that individuals with the UGT2B17 deletion have significantly higher levels of UGT2B15 mRNA in the liver. nih.gov This suggests that UGT2B15 may take on a more prominent role in testosterone glucuronidation in these individuals. nih.govresearchgate.net However, the testosterone glucuronidation rate remains significantly lower than in those with a functional UGT2B17 gene. researchgate.netbenthamdirect.com

Polymorphisms in the UGT2B15 gene, such as the Asp85Tyr (D85Y) variant, also contribute to variability in testosterone metabolism. The Y85 variant of the UGT2B15 enzyme shows decreased activity for dihydrotestosterone (B1667394), a potent androgen, which has been studied in relation to prostate cancer risk. wikigenes.org

The interplay between different UGT enzymes and their genetic variants creates a complex picture of testosterone metabolism. For example, while UGT2B17 is the primary enzyme for testosterone glucuronidation, UGT2B7 is mainly responsible for the glucuronidation of its epimer, epitestosterone. oup.comdshs-koeln.de The genetic variations affecting these enzymes can, therefore, significantly alter the urinary testosterone/epitestosterone (T/E) ratio, a key parameter in anti-doping tests. ki.sedshs-koeln.de A T>C promoter polymorphism in the CYP17 gene has been associated with lower urinary levels of epithis compound, leading to naturally higher T/E ratios. ki.senih.gov

The table below summarizes key research findings on the impact of genetic variations on testosterone glucuronidation.

GeneGenetic VariationEffect on Enzyme ActivityMetabolic Phenotype Implication
UGT2B17 Deletion Polymorphism (del/del)Absent or negligible testosterone glucuronidation activity. oup.comki.seSignificantly lower urinary this compound excretion. frontiersin.org Associated with lower BMI in males. nih.gov May influence risk for osteoporosis and prostate cancer. nih.gov
UGT2B17 Insertion/Deletion (ins/del)Intermediate testosterone glucuronidation activity.Intermediate urinary excretion of this compound. alfa-chemistry.com
UGT2B17 Insertion/Insertion (ins/ins)Normal testosterone glucuronidation activity."Standard" urinary excretion of this compound. alfa-chemistry.com
UGT2B15 D85Y PolymorphismThe Y85 variant exhibits reduced activity towards dihydrotestosterone. wikigenes.orgPotential association with prostate cancer risk. wikigenes.org Women with Asp/Tyr and Tyr/Tyr genotypes may have higher estradiol (B170435) concentrations. wikigenes.org
UGT2B15 -Expression may be upregulated in individuals with the UGT2B17 del/del genotype. nih.govCompensatory mechanism for testosterone glucuronidation, though overall rate remains low. researchgate.netresearchgate.net
CYP17 T>C Promoter Polymorphism-Associated with lower urinary epithis compound, leading to higher T/E ratios. ki.senih.gov

These findings highlight the profound impact of an individual's genetic makeup on the metabolism of testosterone and the resulting physiological and clinical phenotypes.

Physiological Roles and Endogenous Regulatory Mechanisms of Testosterone Glucuronide

Contribution to Androgen Homeostasis

Androgen homeostasis is the dynamic equilibrium of androgen synthesis, transport, action, and elimination. The conversion of testosterone (B1683101) to testosterone glucuronide is a pivotal step in this process, directly influencing the amount of biologically active hormone available to tissues.

The biological activity of testosterone is dependent on its unbound, or "free," form, which can diffuse into cells and bind to androgen receptors. wikipedia.org A significant portion of circulating testosterone is bound to proteins such as sex hormone-binding globulin (SHBG) and albumin, rendering it inactive until it dissociates. wikipedia.orgnih.gov The process of glucuronidation provides a fundamental mechanism for regulating the levels of bioavailable testosterone.

Glucuronidation, which primarily occurs in the liver, involves the attachment of a glucuronic acid molecule to testosterone by UDP-glucuronosyltransferase (UGT) enzymes. oup.comresearchgate.net This conjugation dramatically increases the water solubility of the steroid hormone. The resulting this compound is a hydrophilic compound that cannot effectively cross cell membranes or bind to the androgen receptor, thus representing a form of metabolic inactivation. cas.czsemanticscholar.org By converting potent, lipophilic testosterone into an inactive, water-soluble metabolite, the body effectively reduces the pool of testosterone available to exert its physiological effects. oup.com

The transformation of testosterone into this compound is a key component of steroid inactivation and clearance. This metabolic conversion is part of the body's detoxification process, transforming biologically active compounds into forms that can be easily eliminated. cas.cz The liver is the main site for this reaction, with enzymes like UGT2B17 and UGT2B15 playing particularly efficient roles in testosterone glucuronidation. oup.comnih.govresearchgate.net

Once formed, the highly water-soluble this compound is readily excreted from the body. This elimination occurs primarily through two routes: renal clearance into the urine and biliary excretion into the feces. nih.govdrugbank.com Steroid glucuronides are generally cleared more efficiently than their sulfated counterparts, leading to higher concentrations of these metabolites in urine compared to blood. This efficient clearance prevents the accumulation of active androgens and is crucial for maintaining hormonal balance.

Dynamics of Enterohepatic Recirculation

While glucuronidation is a primary inactivation pathway, the story of this compound does not end with its excretion into the bile. A significant portion undergoes enterohepatic recirculation, a process where it is reactivated in the gut and reabsorbed into circulation, thereby influencing systemic androgen levels.

Following its synthesis in the liver, this compound is actively transported into the bile. nih.govresearchgate.net This process is mediated by specific efflux transporter proteins located on the canalicular membrane of hepatocytes. Research has identified Multidrug Resistance-Associated Protein 2 (MRP2) and MRP3 as the primary transporters responsible for the efflux of this compound and other androgen glucuronides from the liver into the bile and intestine. nih.govresearchgate.netnih.govhelsinki.fi Studies using vesicular transport assays have shown that while both transporters handle this compound, MRP2 appears to be the main transporter in the liver for the glucuronides of active androgens like testosterone and dihydrotestosterone (B1667394) (DHT). nih.govresearchgate.netnih.gov In the intestine, MRP3 is thought to be the major contributor to the efflux of these glucuronides. nih.govnih.gov This biliary excretion delivers a substantial amount of inactivated androgens to the intestinal lumen. portlandpress.com

TransporterPrimary LocationRole in this compound (TG) TransportKinetic Properties (Km value)
MRP2 (ABCC2) Liver (Canalicular membrane), KidneyMajor transporter for TG efflux from the liver into bile. nih.govresearchgate.netLower affinity for TG (Km > 100 µM). helsinki.fihelsinki.fi
MRP3 (ABCC3) Liver (Basolateral membrane), IntestineContributes significantly to TG efflux, especially in the intestine. nih.govresearchgate.netnih.govHigher affinity for TG (Km ≈ 14 µM). helsinki.fihelsinki.fi

This table summarizes the key efflux transporters for this compound.

Once inside the intestinal lumen, this compound encounters the vast and metabolically active gut microbiota. nih.gov Certain bacteria within the gut microbiome produce an enzyme called β-glucuronidase (GUS). escholarship.orgdigitellinc.comgoogle.com This enzyme is capable of cleaving the glucuronic acid molecule from this compound, a process known as deconjugation. cas.cznih.govnih.gov This enzymatic action effectively reverses the inactivation that occurred in the liver, releasing free, biologically active testosterone directly into the gut environment. digitellinc.commdpi.com The gut microbiome, therefore, acts as a crucial regulator of androgen levels within the intestine. nih.gov Studies have shown that in germ-free mice, which lack a gut microbiota, levels of glucuronidated androgens in the distal intestine are high, while free androgen levels are very low, demonstrating the essential role of these bacteria in deconjugation. nih.gov

The free testosterone liberated by bacterial β-glucuronidase activity can be reabsorbed from the intestinal lumen back into the bloodstream through the portal vein, returning to the liver and systemic circulation. digitellinc.comasm.org This cycle of biliary excretion, bacterial deconjugation, and intestinal reabsorption is known as enterohepatic recirculation. nih.govresearchgate.net This process effectively extends the metabolic half-life of testosterone, allowing it to be reactivated and re-enter the body's active pool instead of being permanently eliminated. nih.gov

Interrelationship with Other Glucuronidated Androgen Metabolites

The metabolic fate of testosterone involves a series of transformations leading to various conjugated metabolites, primarily glucuronides, which facilitate their excretion. The profile of these glucuronidated androgens provides a more comprehensive picture of androgen metabolism and action than circulating testosterone levels alone. sci-hub.se The interrelationship between this compound and other key glucuronidated androgen metabolites reveals distinct pathways and physiological significances.

This compound in Relation to Androsterone (B159326) Glucuronide and Etiocholanolone (B196237) Glucuronide

This compound (TG) is a direct conjugate of the active hormone, testosterone. However, the primary end-products of testosterone metabolism are androsterone and etiocholanolone. helsinki.fi These compounds are subsequently conjugated with glucuronic acid to form androsterone glucuronide (AG) and etiocholanolone glucuronide (EtioG). helsinki.fi

Quantitatively, AG and EtioG are the most abundant androgen metabolites found in urine. helsinki.fi Following the administration of exogenous testosterone, these two glucuronides constitute almost the entire recovered dose, highlighting their role as the main excretory forms of androgens. helsinki.fi In contrast, testosterone itself represents a smaller fraction of the total urinary androgen metabolites. While often considered waste products, the process of glucuronidation is crucial for regulating the levels of active androgens. cas.czsemanticscholar.org

The elimination of these hydrophilic glucuronide conjugates from cells is not a passive process; it requires active transport mediated by efflux transporters. helsinki.fipharmgkb.org Studies have identified specific multidrug resistance-associated proteins (MRPs) as key transporters for androgen glucuronides. Research using vesicular transport assays has shown that different glucuronides are handled by different transporters. In the liver, the glucuronides of active androgens, namely this compound (TG) and dihydrothis compound (DHTG), are primarily transported by MRP2. Conversely, the glucuronides of the less active metabolites, AG and EtioG, are preferentially transported by MRP3. researchgate.netnih.gov This differential transport suggests distinct regulatory pathways for active hormone conjugates versus inactive metabolic end-products.

The affinity of these transporters for various androgen glucuronides also differs significantly. MRP3 generally shows a higher affinity (lower Kₘ value) for androgen glucuronides compared to MRP2. pharmgkb.org

MetaboliteTransporterKₘ (μM)
This compound (TG) MRP314
MRP2>100
Androsterone Glucuronide (AG) MRP30.4 - 4
MRP2>100
Etiocholanolone Glucuronide (EtioG) MRP30.4 - 4
MRP2>100
Data sourced from kinetic analyses of human efflux transporters. pharmgkb.org

Dihydrothis compound Formation and Significance

Dihydrotestosterone (DHT) is a highly potent androgen that is synthesized from testosterone in target tissues, such as the prostate and skin, by the enzyme 5α-reductase. nih.govoup.com DHT's action at the nuclear level is crucial for the full development and function of certain androgen-dependent organs. nih.govoup.com

The metabolism of DHT leads to the formation of dihydrothis compound (DHTG). This process, known as glucuronidation, involves the attachment of a glucuronic acid molecule to DHT, which significantly increases its water solubility. ontosight.aiontosight.ai This transformation is a critical step that facilitates the elimination of DHT from the body via urine. ontosight.ai The formation of DHTG is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. ontosight.ai

Androstanediol Glucuronide as a Marker of Peripheral Androgen Metabolism

Androstanediol glucuronide (Adiol-G) is a major metabolite of DHT and is widely regarded as a key marker of peripheral androgen action. nih.govnih.gov The general metabolic pathway proceeds from testosterone to DHT, which is then converted to androstanediol. This, in turn, is conjugated to form Adiol-G. nih.gov

The significance of Adiol-G lies in its ability to reflect androgen metabolism occurring in peripheral tissues, particularly the skin, which is a primary site of DHT formation and action. nih.govnih.gov Measurement of Adiol-G is considered an indirect way to assess the activity of the 5α-reductase enzyme. immunotech.cz Several studies have demonstrated a direct correlation between serum Adiol-G levels and 5α-reductase activity. immunotech.cz

However, some research introduces a layer of complexity to this interpretation. Studies examining the activity of the glucuronyl transferase enzyme in various human tissues found that the liver possesses a much higher capacity for androgen conjugation than peripheral tissues like the skin and prostate. nih.govoup.com These findings suggest that the liver is likely the principal site of Adiol-G formation. nih.govoup.com This casts some doubt on the role of Adiol-G as a specific marker of cutaneous androgen metabolism, suggesting it may reflect a more systemic process of androgen conjugation. nih.gov

Summary of Glucuronidated Androgen Metabolites

CompoundPrecursor(s)Key Significance
This compound (TG) TestosteroneDirect conjugate of an active hormone; transported by MRP2 in the liver. semanticscholar.orgresearchgate.netnih.gov
Androsterone Glucuronide (AG) Testosterone, AndrostenedioneMajor, inactive excretory end-product of testosterone metabolism; transported by MRP3. helsinki.firesearchgate.netnih.gov
Etiocholanolone Glucuronide (EtioG) Testosterone, AndrostenedioneMajor, inactive excretory end-product of testosterone metabolism; transported by MRP3. helsinki.firesearchgate.netnih.gov
Dihydrothis compound (DHTG) Dihydrotestosterone (DHT)Biomarker for potent androgen activity; relevant in BPH and androgenetic alopecia. ontosight.aiontosight.ai
Androstanediol Glucuronide (Adiol-G) Dihydrotestosterone (DHT), AndrostanediolConsidered a marker of peripheral androgen metabolism and 5α-reductase activity. nih.govnih.govimmunotech.cz

Excretion Pathways and Transport Mechanisms of Testosterone Glucuronide

Major Excretory Routes

Testosterone (B1683101) and its metabolites are primarily eliminated from the body through the urine. wikipedia.org Testosterone is converted into more water-soluble forms, such as testosterone glucuronide, to facilitate this excretion. wada-ama.org

Urinary excretion is a principal pathway for the elimination of testosterone metabolites. wikipedia.org After its formation, primarily in the liver and intestine, this compound is transported into the bloodstream. pharmgkb.orghelsinki.fi From the circulation, it is filtered by the kidneys and subsequently excreted in the urine. nih.govnih.gov Studies have shown that a significant fraction of testosterone is eliminated as glucuronide conjugates in the urine. wikipedia.org The amount of this compound excreted in the urine can be influenced by various factors, including individual metabolic differences. oup.com For instance, men with a Type A behavior pattern have been observed to have elevated daytime urinary excretion of this compound. nih.gov

Involvement of Efflux Transporters in Cellular Clearance

The transport of the hydrophilic this compound molecule across cellular membranes is facilitated by ATP-binding cassette (ABC) transporters. helsinki.fioup.com These proteins act as efflux pumps, actively moving substrates out of cells. helsinki.fi

Multidrug resistance-associated protein 2 (MRP2) is a key transporter involved in the elimination of this compound. nih.govnih.govnih.gov Located on the apical membrane of hepatocytes, enterocytes, and renal proximal tubular cells, MRP2 mediates the efflux of its substrates into the bile, intestinal lumen, and urine, respectively. nih.govsolvobiotech.comfrontiersin.org Studies using vesicular transport assays have confirmed that this compound is a substrate of MRP2. nih.govnih.gov In the liver, MRP2 is a major contributor to the transport of this compound into the bile. nih.govnih.gov In the kidney, MRP2 plays a significant role in the excretion of this compound into the urine. nih.govnih.gov However, MRP2 generally exhibits a lower affinity for androgen glucuronides compared to MRP3, with higher Km values. pharmgkb.orghelsinki.fi

Multidrug resistance-associated protein 3 (MRP3) is another crucial transporter for this compound. nih.govnih.govnih.gov Unlike MRP2, MRP3 is located on the basolateral membrane of epithelial cells in the liver and intestine. nih.govfrontiersin.org This localization means that MRP3 primarily transports its substrates, including this compound, into the bloodstream. nih.gov Research has demonstrated that MRP3 is a high-affinity transporter for several androgen glucuronides, including this compound, with lower Km values compared to MRP2. pharmgkb.orghelsinki.fi In the liver, MRP3 is involved in the efflux of this compound into the systemic circulation, while in the intestine, it is thought to be the primary contributor to the efflux of testosterone glucuronides. nih.govnih.gov

While MRP2 and MRP3 are the primary transporters of this compound, other ABC transporters have been investigated for their potential role. nih.govnih.gov

Multidrug Resistance-associated Protein 4 (MRP4/ABCC4): Studies have shown that MRP4 is not significantly involved in the active transport of this compound. pharmgkb.orgnih.govacs.org

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP, an important transporter for many drug and estrogen conjugates, does not appear to transport androgen glucuronides, including this compound. pharmgkb.orghelsinki.finih.gov This is a notable difference in the handling of estrogen and androgen conjugates by efflux transporters. helsinki.fi While some minor transport of other this compound metabolites by BCRP has been observed, its contribution to this compound clearance is considered negligible. nih.govresearchgate.net

Interactive Data Table: Kinetic Parameters of Androgen Glucuronide Transport by MRP2 and MRP3

CompoundTransporterKm (μM)Vmax (pmol/mg/min)Reference
This compound MRP2>100- pharmgkb.orghelsinki.fi
This compound MRP314- pharmgkb.orghelsinki.fi
Androsterone (B159326) glucuronideMRP2>100- pharmgkb.orghelsinki.fi
Androsterone glucuronideMRP30.4 - 4- pharmgkb.org
Epitestosterone (B28515) glucuronideMRP2>100- pharmgkb.orghelsinki.fi
Epithis compoundMRP30.4 - 4- pharmgkb.org
Etiocholanolone (B196237) glucuronideMRP2>100- pharmgkb.org
Etiocholanolone glucuronideMRP30.4 - 4- pharmgkb.org
Dehydroepiandrosterone (B1670201) glucuronideMRP2>100- pharmgkb.org
Dehydroepiandrosterone glucuronideMRP351- pharmgkb.org

Quantitative Characterization of Transport Mechanisms

The elimination and distribution of this compound are critically dependent on the activity of various efflux transporters. Quantitative analysis of these transport mechanisms provides essential data for understanding the disposition of androgens. The primary transporters involved in the efflux of this compound have been identified and characterized through in vitro studies, particularly using vesicular transport assays with recombinant human transporters.

Research has identified Multidrug Resistance-Associated Protein 2 (MRP2) and Multidrug Resistance-Associated Protein 3 (MRP3) as the principal transporters of this compound. nih.govresearchgate.netnih.gov While other transporters like Multidrug Resistance Protein 1 (MDR1) and Breast Cancer Resistance Protein (BCRP) may have a minor role, their contribution to the transport of this compound is significantly lower than that of MRP2 and MRP3. nih.govnih.govresearchgate.net

Kinetic analyses have been performed to quantify the affinity and capacity of these transporters for this compound. MRP3 generally demonstrates a higher affinity for androgen glucuronides compared to MRP2. nih.govnih.govresearchgate.net For this compound specifically, the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal transport velocity, has been determined.

Detailed Research Findings:

A study utilizing membrane vesicle assays with recombinant human transporters systematically investigated the efflux of several androgen glucuronides. helsinki.fi The findings revealed that MRP2 and MRP3 were the only transporters that mediated the transport of the androgen glucuronides studied, including this compound. helsinki.fi Kinetic analysis in this study determined the Kₘ value for the MRP3-mediated transport of this compound to be 14 µM. helsinki.fi In contrast, the Kₘ value for MRP2-mediated transport was found to be over 100 µM, indicating a lower affinity for this compound. helsinki.fi

Further quantitative studies have combined vesicular transport assays with quantitative proteomics to determine the fractional contribution of individual transporters to the efflux of this compound in different tissues. nih.govresearchgate.net These studies confirmed that MRP2 and MRP3 exhibit higher intrinsic clearances for this compound compared to other androgen metabolites like androsterone glucuronide (AG) and etiocholanolone glucuronide (EtioG). nih.govnih.govresearchgate.net

In the liver, the glucuronides of active androgens, such as this compound, are predominantly transported by MRP2, which is located on the canalicular (apical) membrane of hepatocytes, facilitating excretion into the bile. nih.govresearchgate.netnih.gov The fractional contribution (fₜ) of MRP2 and MRP3 to the hepatic efflux of this compound has been calculated to be approximately 0.6 and 0.4, respectively. researchgate.net This suggests that biliary excretion via MRP2 is the main elimination pathway from the liver, which may lead to enterohepatic recirculation after deconjugation in the gut. nih.govresearchgate.net

In the intestine, MRP3 is likely the primary contributor to the efflux of this compound from enterocytes into the bloodstream. nih.govresearchgate.netnih.gov In the kidney, MRP2 appears to be the major transporter responsible for effluxing this compound into the urine. nih.govresearchgate.netnih.gov

The quantitative data derived from these studies are crucial for developing pharmacokinetic models that can predict the disposition of testosterone and its metabolites and understand potential drug interactions involving these transport pathways. nih.govnih.gov

Interactive Data Table: Kinetic Parameters of this compound Transport

Below is a summary of the key quantitative findings for the transport of this compound.

TransporterKinetic ParameterReported ValueTissue Location (Primary)Reference
MRP3 (ABCC3) Kₘ14 µMLiver (Basolateral), Intestine (Basolateral) helsinki.fi
MRP2 (ABCC2) Kₘ> 100 µMLiver (Canalicular), Kidney (Apical) helsinki.fi
MRP2 (ABCC2) Fractional Contribution (fₜ) in Liver~ 0.6Liver (Canalicular) researchgate.net
MRP3 (ABCC3) Fractional Contribution (fₜ) in Liver~ 0.4Liver (Basolateral) researchgate.net

Advanced Analytical Methodologies for Testosterone Glucuronide Research and Detection

Chromatographic and Spectrometric Techniques

The combination of chromatography for separation and mass spectrometry for detection provides the high selectivity and sensitivity required for analyzing testosterone (B1683101) glucuronide in complex biological matrices like urine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Direct Conjugate Analysis

Direct analysis of intact steroid glucuronides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method, as it eliminates the need for hydrolysis and derivatization steps that are mandatory for gas chromatography-based methods. nih.gov This approach reduces sample preparation time and avoids potential issues associated with incomplete hydrolysis or the formation of artifacts. acs.org

In this technique, testosterone glucuronide is separated from other urinary components using a liquid chromatograph and then detected by a tandem mass spectrometer. The electrospray ionization (ESI) source is commonly used to generate ions of the intact conjugate, which are then fragmented to produce specific product ions for highly selective detection and quantification. nih.gov Neutral loss scan methods, particularly monitoring the loss of the glucuronic acid moiety (176 Da), are effective for the open detection of glucuronoconjugated steroids. acs.org

Method validation studies have demonstrated the robustness and sensitivity of LC-MS/MS for direct this compound analysis. nih.govdshs-koeln.de These methods show good linearity and recovery, with low limits of quantification, making them suitable for routine analysis. nih.gov For instance, one validated method reported a limit of quantification for this compound well within the required ranges for clinical and anti-doping applications. nih.gov

Table 1: Example Validation Parameters for Direct LC-MS/MS Analysis of Steroid Glucuronides.
AnalyteLimit of Quantification (LOQ)Recovery RangeLinearity (R²)Reference
This compound (T-G)<21.4 nmol/L89.6% - 113.8%≥0.99 nih.gov
Epitestosterone (B28515) Glucuronide (epiT-G)<21.4 nmol/L89.6% - 113.8%≥0.99 nih.gov
Androsterone (B159326) glucuronide (An-G)21.4 nmol/L89.6% - 113.8%≥0.99 nih.gov

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) for Hydrolyzed Metabolites

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) is a powerful technique for the analysis of testosterone, typically after its release from the glucuronide conjugate via hydrolysis. nih.govbipm.org Because free testosterone is not volatile enough for GC analysis, a derivatization step, commonly creating trimethylsilyl (B98337) (TMS) derivatives, is required. dshs-koeln.de

The primary advantage of GC-HRMS is its high mass resolving power and mass accuracy. nih.govresearchgate.net This allows for the precise determination of an ion's elemental composition, which significantly enhances specificity and helps to differentiate the analyte from matrix interferences, thereby reducing the risk of false positives. nih.gov GC-HRMS has been successfully used to identify and quantify long-term testosterone metabolites, extending the window of detection in anti-doping controls. nih.gov Both GC-HRMS and LC-MS/MS are considered reference methods for the certification of this compound in urine reference materials. wada-ama.org

Ultra-Performance Liquid Chromatography-Ion Mobility-Mass Spectrometry (UPLC-IM-MS/MS) for Isomer Separation

A significant challenge in steroid analysis is the separation of isomers, such as this compound and its inactive epimer, epithis compound. rsc.orgresearchgate.net These compounds have the same mass and can be difficult to separate chromatographically. Ultra-Performance Liquid Chromatography-Ion Mobility-Mass Spectrometry (UPLC-IM-MS/MS) introduces an additional dimension of separation based on the ion's size, shape, and charge, known as its collision cross-section (CCS). nih.govnih.gov

In this technique, after UPLC separation, ions are guided into a gas-filled ion mobility cell where they are separated based on their drift time. rsc.org this compound and epithis compound have been shown to have different CCS values, allowing for their separation by ion mobility even if they are not fully resolved by the UPLC column. researchgate.netrsc.org This enhanced separation improves selectivity, reduces background noise, and increases sensitivity. nih.gov Studies have successfully measured the CCS values for these epimers and demonstrated the utility of UPLC-IM-MS/MS for their simultaneous determination in urine. rsc.orgrsc.org

Table 2: Performance Characteristics of UPLC-IM-MS/MS for this compound Isomers.
AnalyteLimit of Detection (in urine)Linear Dynamic Range (in urine)Repeatability (%RSD)Collision Cross Section (CCS) in N₂Reference
This compound (TG)0.7 ng/mL0.7–108 ng/mL0.64%[M-H]⁻: 218.5 Ų rsc.orgnih.govrsc.org
Epithis compound (ETG)7.4 ng/mL7.4–147 ng/mL2.31%[M-H]⁻: Not specified, but has a shorter drift time than TG rsc.orgnih.govrsc.org

Sample Preparation and Hydrolysis Protocols

Before chromatographic analysis, especially for GC-MS, this compound must be cleaved to release the free testosterone. This is a critical step in sample preparation, and both enzymatic and chemical methods are used.

Enzymatic Hydrolysis Using β-Glucuronidase

Enzymatic hydrolysis is the most common method for cleaving the glucuronide conjugate from steroids due to its mild reaction conditions and high specificity compared to chemical methods. rsc.orgresearchgate.net The enzyme β-glucuronidase is used to catalyze the cleavage of the glucuronic acid moiety. oup.comnih.gov

The efficiency of the hydrolysis can be influenced by several factors, including the source of the enzyme, pH, temperature, incubation time, and the presence of inhibitors in the biological matrix. researchgate.netcerilliant.comnih.gov β-glucuronidase can be sourced from various organisms, with preparations from Escherichia coli (E. coli), Helix pomatia (snail), and bovine liver being the most common. rsc.orgnih.govsigmaaldrich.com Each source has different optimal conditions and specific activities. For example, E. coli β-glucuronidase is highly specific for glucuronides, whereas preparations from Helix pomatia also contain sulfatase activity, which can cleave sulfate (B86663) conjugates. nih.govendocrine-abstracts.org However, some this compound metabolites have shown resistance to enzymatic hydrolysis, which can lead to an underestimation of their concentration if direct analysis methods are not employed. acs.orgwada-ama.orgwada-ama.org

Table 3: Comparison of β-Glucuronidase Enzymes for Steroid Hydrolysis.
Enzyme SourceTypical pHTypical TemperatureTypical Incubation TimeKey CharacteristicsReference
Helix pomatia (snail)~4.5-5.237-55°C2-24 hoursContains both β-glucuronidase and sulfatase activity. Widely used but can suffer from batch-to-batch variability. rsc.orgresearchgate.netnih.govscielo.br
Escherichia coli (E. coli)~6.2-7.037-55°C1-22 hoursHighly specific to β-glucuronides; no sulfatase activity. nih.govnih.gov
Bovine Liver~4.5-5.0~45°C>12 hoursEffective for many steroid glucuronides; activity can be enhanced by Na₂SO₄. oup.comnih.govsigmaaldrich.com
Abalone Entrails5.242°C20 hoursSelected as an efficient alternative to Helix pomatia for certain steroids to avoid by-product synthesis. rsc.orgresearchgate.net

Chemical Hydrolysis Methods and Their Specificities

Chemical hydrolysis offers an alternative to enzymatic methods. Acid hydrolysis, typically using strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), can cleave the glucuronide bond. nih.gov Studies have shown that HCl has a stronger hydrolyzing effect than H₂SO₄ at the same normality. nih.gov A complete hydrolysis of urinary conjugates has been achieved using 3 molar sulfuric acid without significant destruction of immunoassayable testosterone. nih.gov

However, chemical hydrolysis is generally less specific and employs harsh conditions (heat and strong acid) that can lead to the degradation of the target analyte or the formation of analytical artifacts. oup.comescholarship.org This lack of specificity and potential for analyte degradation are significant drawbacks, which is why enzymatic methods are often preferred for their gentler and more specific action. rsc.orgescholarship.org Another chemical approach, solvolysis, is also used, particularly for sulfate conjugates, but it can also be aggressive and lead to analyte degradation if conditions are not carefully controlled. dtu.dk

Solid-Phase and Liquid-Liquid Extraction Procedures

The initial and critical step in the analysis of this compound from biological matrices like urine and serum is the extraction and purification of the analyte. This process is essential to remove interfering substances and concentrate the target compound, thereby enhancing detection sensitivity and accuracy. researchgate.net The two predominant techniques utilized for this purpose are solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

Solid-Phase Extraction (SPE) is a widely adopted method due to its efficiency and potential for automation. researchgate.net This technique involves passing the liquid sample through a solid adsorbent material (the stationary phase) packed in a cartridge or a 96-well plate. The analyte of interest, this compound, is retained on the sorbent while other matrix components are washed away. Subsequently, the purified analyte is eluted using a suitable solvent.

Various SPE sorbents have been explored for the extraction of this compound. For instance, Nexus cartridges have been shown to provide high recoveries. researchgate.net A study comparing SPE with LLE for the analysis of testosterone and epitestosterone in urine found that both procedures are interchangeable, with SPE offering quantitation limits of 7.3 ng/mL for testosterone. oup.com

Molecularly imprinted polymers (MIPs) represent a more advanced and selective type of SPE sorbent. rsc.org These polymers are engineered with recognition sites that are sterically and chemically complementary to the target molecule. Research has demonstrated the successful use of MIPs designed to target the glucuronate portion of this compound, allowing for its selective isolation from the parent compound, testosterone, in urine samples. rsc.org One such MIP, featuring a neutral 1,3-diarylurea group, exhibited high precision and a significant enrichment factor. rsc.org

Online SPE methods, which couple the extraction process directly with the analytical instrument (e.g., liquid chromatography-mass spectrometry), offer a streamlined and automated workflow with minimal manual sample handling. uit.no This approach has been validated for the analysis of other steroid glucuronides and demonstrates high sensitivity, accuracy, and precision. uit.no

Liquid-Liquid Extraction (LLE) is a traditional yet effective method for sample preparation. It operates on the principle of partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound, which is a polar molecule, LLE is often employed after enzymatic hydrolysis, which cleaves the glucuronide moiety to yield the less polar testosterone.

A common LLE procedure involves using an organic solvent like ethyl acetate (B1210297). bipm.orgnih.gov In some protocols, LLE is used in conjunction with SPE to achieve a higher degree of sample cleanup. bipm.org For instance, one method employed SPE followed by an LLE procedure for the analysis of this compound. bipm.org Another approach used an ethyl acetate LLE followed by direct analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). bipm.org

The choice between SPE and LLE depends on various factors, including the complexity of the sample matrix, the required level of sensitivity, and the desired sample throughput. While LLE is a robust technique, SPE, particularly with advanced sorbents like MIPs and in an online format, offers greater selectivity and automation for high-throughput analyses.

Immunoassay-Based Quantification Methods

Immunoassays are widely used for the quantification of testosterone and its metabolites due to their high sensitivity and specificity. These methods are based on the principle of competitive binding between an unlabeled antigen (the analyte in the sample) and a labeled antigen for a limited number of antibody binding sites.

Enzyme Immunoassays (EIA/ELISA) for Deconjugated Steroids

Enzyme immunoassays (EIA), and specifically the enzyme-linked immunosorbent assay (ELISA), are common formats for quantifying steroids. In the context of this compound, analysis is often performed after an enzymatic hydrolysis step. This step utilizes the enzyme β-glucuronidase to cleave the glucuronide group, converting this compound back into free testosterone. oup.comresearchgate.net The resulting testosterone is then quantified using a competitive ELISA.

In a typical testosterone ELISA, microtiter plates are coated with a specific antibody against testosterone. When the sample (containing the deconjugated testosterone), standards, and an enzyme-labeled testosterone conjugate are added to the wells, a competitive reaction occurs. The amount of enzyme-labeled testosterone that binds to the antibody is inversely proportional to the concentration of testosterone in the sample. After a washing step to remove unbound components, a substrate is added, and the resulting color change is measured. The concentration of testosterone in the sample is then determined by comparing its absorbance to a standard curve.

The sensitivity of these assays is a critical parameter. For instance, a commercially available testosterone ELISA kit reports a minimum detectable concentration of 0.05 ng/ml. The development of highly specific antibodies is crucial for the accuracy of these assays. Researchers have generated antibodies against various testosterone derivatives to optimize assay performance. researchgate.net The choice of the enzyme conjugate and the antibody combination (homologous vs. heterologous) significantly influences the sensitivity and specificity of the steroid EIA. researchgate.net

Method Validation and Interlaboratory Comparison

The validation of analytical methods is a fundamental requirement to ensure the reliability and comparability of results, particularly in regulated environments like clinical diagnostics and anti-doping control. This process involves a rigorous assessment of various performance characteristics.

Assessment of Linearity, Accuracy, Precision, and Limits of Detection/Quantification

A comprehensive method validation for this compound analysis assesses several key parameters:

Linearity: This evaluates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated by analyzing standards at multiple concentrations, and the linearity is typically assessed by the correlation coefficient (r) of the regression line. oup.comtransharmreduction.org For example, a validated HPLC method for testosterone and epitestosterone showed regression coefficients of 0.998 and 0.999, respectively. oup.com

Accuracy: This refers to the closeness of the measured value to the true value. It is often determined by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery. transharmreduction.org For instance, a testosterone EIA demonstrated a mean recovery of 95.3% in serum samples.

Precision: This measures the degree of agreement among a series of measurements from the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (reproducibility). oup.comtransharmreduction.org A validated online SPE-LC-HRMS/MS method for stanozolol-glucuronides reported intra-day CVs between 3.1% and 5.5% and inter-day CVs between 3.4% and 7.8%. uit.no

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. oup.com For the direct analysis of this compound and epithis compound by UPLC-IM-MS/MS, the detection limits in urine were found to be 0.7 ng/mL and 7.4 ng/mL, respectively. researchgate.net

The following interactive table summarizes the validation parameters from a study on the determination of testosterone (T) and epitestosterone (ET) in human urine using both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). oup.com

Participation in Key Comparison Studies for Reference Method Validation

Interlaboratory comparison studies, also known as proficiency testing, are essential for validating reference methods and ensuring the comparability and accuracy of results across different laboratories. bipm.orgaacrjournals.orgwada-ama.org These studies involve distributing the same set of samples to multiple laboratories for analysis.

The Consultative Committee for Amount of Substance (CCQM) organizes key comparison studies to establish worldwide equivalence of measurement standards. In the CCQM-K69 key comparison, participating laboratories analyzed a human urine sample fortified with this compound. bipm.org The study highlighted variations in sample preparation methodologies, with some labs using HPLC fractionation, others employing a combination of SPE and LLE, and one using a direct LLE with LC/MS/MS detection. bipm.org All participating laboratories used an isotope dilution mass spectrometry (IDMS) technique with deuterated this compound as the internal standard. bipm.org

Such studies are crucial for identifying discrepancies between methods and for establishing reference measurement procedures. For example, a proficiency testing program for testosterone measurements involving 142 clinical laboratories revealed significant biases ranging from -24.8% to +73.1% across different samples and methods, underscoring the need for standardization. nih.gov Similarly, an inter-laboratory study on the analysis of testosterone and its precursors by gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) demonstrated that while absolute values varied, the relative changes after administration of a testosterone precursor were consistent across laboratories. wada-ama.org

The following interactive table presents a summary of results from a proficiency testing study for testosterone, showing the target values and the range of biases observed among participating laboratories for four different serum samples. nih.gov

Clinical Research Applications of Testosterone Glucuronide

Biomarker for Endocrine Assessment

Testosterone (B1683101) glucuronide serves as a crucial biomarker for evaluating the body's endocrine system, particularly in relation to androgen metabolism and balance.

Monitoring Testosterone Metabolism and Hormonal Balance

However, the fractional conversion of testosterone to its glucuronidated form can vary significantly among individuals, which can introduce a degree of unreliability when using it as a sole indicator of testosterone production. oup.com To address this, researchers have proposed normalizing testosterone glucuronide levels against another steroid metabolite, androsterone (B159326) glucuronide (AG). nih.govnih.gov This ratio (TG/AG) is believed to provide a more accurate reflection of UGT2B17 activity and, by extension, testosterone metabolism, by controlling for interindividual variability in endogenous testosterone production. nih.gov

Indications for Hyperandrogenism and Hypogonadism

Deviations in this compound levels can be indicative of androgen-related disorders.

Hyperandrogenism: Elevated levels of testosterone and its metabolites are hallmarks of hyperandrogenism, a condition characterized by excessive androgen production. In women, this can manifest as hirsutism (excessive hair growth), acne, and other virilizing features. oup.comendocrine-abstracts.org Studies have shown that women with conditions like Stein-Leventhal syndrome (a form of polycystic ovary syndrome) and "idiopathic" hirsutism often exhibit significantly increased urinary levels of this compound. oup.com In some cases, elevated androsterone glucuronide, a metabolite of dihydrotestosterone (B1667394), may be an early indicator of hyperandrogenism even when other androgen levels are normal. endocrine-abstracts.org

Hypogonadism: Conversely, low levels of testosterone and its metabolites are associated with hypogonadism, a condition of deficient testosterone production. immunotech.czwikipedia.org Monitoring this compound can be a potential application in men undergoing testosterone replacement therapy for diagnosed androgen deficiency. massey.ac.nz

Diagnostic Utility in Specific Pathological Conditions

Beyond general endocrine assessment, this compound has shown promise as a diagnostic and prognostic marker in several specific pathological conditions.

Elevated Levels in Virilizing Adrenocortical Tumors

Virilizing adrenocortical tumors are rare neoplasms that secrete excessive amounts of androgens, leading to masculinization. nih.gov While these tumors typically secrete dehydroepiandrosterone (B1670201) (DHEA) and its sulfate (B86663) (DHEAS), some can exclusively produce testosterone. nih.gov Research has indicated that urinary this compound excretion is increased in women with virilizing adrenocortical tumors. foodb.caoup.com In a study of patients with adrenocortical tumors, increased urinary this compound was observed in most subjects with masculinization. oup.com The measurement of this compound can, therefore, be a valuable tool in the diagnostic workup of these tumors. oup.com

Prediction of Fetal Sex from Amniotic Fluid Levels

Amniotic fluid analysis can provide crucial information about fetal development and health. Studies have demonstrated a significant sex difference in the levels of this compound in amniotic fluid during mid-gestation (15-19 weeks). nih.gov Male fetuses have significantly higher median levels of this compound compared to female fetuses. nih.gov While unconjugated testosterone levels in amniotic fluid also show a sex-based difference, there can be an overlapping range. nih.govnih.gov The measurement of this compound, when used in conjunction with unconjugated testosterone, has been shown to increase the predictive accuracy of determining fetal sex from 95.4% to 98.9%. nih.gov

Amniotic Fluid Steroid Levels for Fetal Sex Determination

Steroid Female Fetus (Median) Male Fetus (Median)
Unconjugated Testosterone 137 pmol/l 712 pmol/l

This table presents median values from a study of amniotic fluid samples at 15-19 weeks gestation. nih.gov

Potential as a Prognostic Biomarker for Disease Spectrum Analysis

The role of this compound as a prognostic biomarker is an active area of research. The process of glucuronidation is crucial for detoxifying and eliminating various compounds from the body, including hormones. bournemouth.ac.uk Alterations in the activity of glucuronidation enzymes, such as UGT2B17, can influence the levels of testosterone and its metabolites, which may have implications for disease progression.

For instance, in the context of prostate cancer, the enzymes responsible for androgen glucuronidation, UGT2B15 and UGT2B17, are considered important determinants of the androgen response. aacrjournals.org Overexpression of UGT2B17 has been linked to a poorer prognosis in certain cancers. nih.gov The ratio of this compound to androsterone glucuronide (TG/AG) is being investigated as a potential urinary biomarker to assess UGT2B17 activity non-invasively. nih.govnih.govresearchgate.net This could have future applications in predicting interindividual variability in drug metabolism and disease-state associations. nih.gov Further research is needed to fully elucidate the potential of this compound and its related metabolic pathways as prognostic indicators for a broader spectrum of diseases. bournemouth.ac.uk

Influence of Physiological States and Demographics on this compound

The concentration and excretion of this compound, a key metabolite of testosterone, are not static throughout an individual's life. They are dynamically influenced by a range of physiological states and demographic factors, including puberty, sex, and age. Furthermore, extensive clinical research has explored the association between this compound and its precursors with various metabolic risk factors across different population cohorts. Understanding these variations is crucial for the accurate interpretation of clinical data and for elucidating the role of androgen metabolism in health and disease.

Changes in Urinary Excretion During Puberty

The onset and progression of puberty are marked by significant hormonal shifts, including a dramatic rise in testosterone production. Consequently, the urinary excretion of testosterone and its metabolites, such as this compound, undergoes substantial changes.

Studies have consistently demonstrated that the urinary excretion of testosterone increases significantly throughout the stages of pubertal development. nih.govnih.gov Research involving 57 children and teenagers at different pubertal stages showed a clear and significant rise in urinary testosterone excretion as puberty progressed. nih.gov Similarly, a cross-sectional study of 140 sporting male subjects found that the urinary excretion of this compound, along with other androgen metabolites, displayed similar patterns of increase from stage 1 to stage 5 of puberty, with the most pronounced percentage increase occurring between stages 3 and 4. nih.gov

In addition to direct testosterone metabolites, the levels of other steroid glucuronides also reflect the pubertal surge in androgens. A study measuring plasma levels of various steroids in 56 boys aged 3 to 16 years and in adult men observed a significant rise in 5α-reduced steroid glucuronides, namely androsterone glucuronide and androstane-3α,17β-diol glucuronide, which occurred in conjunction with the increase in testosterone levels during puberty. nih.gov These findings suggest that 5α-reduced steroid glucuronides serve as reliable markers for the peripheral conversion of both adrenal and testicular C-19 steroids. nih.gov

The ratio of this compound to luteinizing hormone has also been shown to increase significantly during puberty, which may have implications for its use in detecting testosterone misuse in adolescent athletes. nih.gov It is also important to note that genetic factors can influence these excretory patterns. For instance, a common homozygous deletion in the UGT2B17 gene, which encodes an enzyme responsible for testosterone glucuronidation, has been shown to strongly affect the urinary excretion pattern of androgen metabolites in pubertal boys, without altering circulating androgen levels. oup.com

Table 1: Changes in Plasma 5α-Reduced Steroid Glucuronide Levels from Pre-Puberty to Puberty

Steroid MetaboliteAge 3-11 years (ng/mL)Post-Pubertal Increase
Androsterone glucuronide0.68 ± 0.24 to 2.25 ± 0.59Further rise with increased testosterone
Androstane-3α,17β-diol glucuronide0.17 ± 0.02 to 0.41 ± 0.09Further rise with increased testosterone

Data adapted from a study on plasma steroid glucuronide levels in males. nih.gov

Sex and Age-Dependent Variations in Levels

Levels of testosterone and its glucuronidated metabolite exhibit distinct variations based on sex and age. Generally, males have significantly higher concentrations of testosterone than females, a difference that becomes prominent after puberty. medrxiv.org These levels are not static and tend to decline with advancing age in both sexes. medrxiv.org

Research has shown that urinary this compound levels are associated with both age and sex. researchgate.netresearchgate.net One study specifically noted that urinary this compound decreased with age in elderly populations, likely reflecting the age-related decline in androgen production. researchgate.net This is consistent with findings in non-human primates; for example, a study on male Barbary macaques found that urinary testosterone levels were significantly higher in adult males compared to immature males. biorxiv.org

The ratio of this compound to androsterone glucuronide (TG/AG) in urine has been proposed as a potential biomarker for the activity of the UGT2B17 enzyme, which is crucial for testosterone glucuronidation. researchgate.net Studies in pediatric populations have demonstrated that this TG/AG ratio is significantly associated with age and sex, consistent with the known developmental trajectory of UGT2B17 protein expression. researchgate.net

Association with Metabolic Risk Factors in Different Cohorts

A growing body of clinical research has investigated the relationship between this compound and its related androgen metabolites with a variety of metabolic risk factors, including obesity, insulin (B600854) resistance, and dyslipidemia.

In men, serum levels of testosterone are generally inversely associated with several metabolic risk factors. oup.com Studies involving two large Swedish cohorts of young adult and elderly men found that both dihydrotestosterone (DHT) and testosterone were negatively associated with various measures of fat mass. oup.comnih.gov However, the glucuronidated metabolite of DHT, androstane-3α,17β-diol-17glucuronide (17G), was found to be independently and positively associated with fat mass. oup.comnih.gov Most notably, the ratio of 17G to DHT showed a strong correlation not only with fat mass but also with central fat distribution, intrahepatic fat, a disturbed lipid profile, insulin resistance, and diabetes. oup.comnih.gov

Another study focusing on a sample of 80 men found that plasma androstane-3α,17β-diol glucuronide (3α-DIOL-G) was a good indicator of visceral obesity. oup.com Levels of 3α-DIOL-G were significantly and positively correlated with total body fat mass, visceral adipose tissue accumulation, fasting plasma insulin, and glycemic and insulinemic responses to an oral glucose load. oup.com Furthermore, an analysis of data from the Third National Health and Nutrition Examination Survey revealed that the odds of insulin resistance were greatest among obese men who had low levels of free testosterone and high levels of androstanediol glucuronide. nih.gov

Research in women has also explored these associations. In a study of postmenopausal women from the Women's Health Initiative Observational Study, a higher body mass index (BMI) was associated with higher serum concentrations of 5α-reduced glucuronide metabolites, including androsterone-glucuronide (ADT-G) and 3α-diol-17G. nih.gov However, a study comparing women with upper body versus lower body obesity did not find appreciable differences in the glucuronide conjugates of testosterone, DHT, or androstane-3α,17β-diol between the two groups. oup.com

Table 2: Correlation of Androgen Metabolites with Metabolic Risk Factors in Men

Androgen/MetaboliteAssociation with Fat MassAssociation with Insulin Resistance
Testosterone (T)Negative oup.comnih.govNot independently associated oup.comnih.gov
Dihydrotestosterone (DHT)Negative (independent) oup.comnih.govNegative (independent) oup.comnih.gov
Androstane-3α,17β-diol-17glucuronide (17G)Positive (independent) oup.comnih.govPositively correlated via ratio to DHT oup.comnih.gov
Androstane-3α,17β-diol glucuronide (3α-DIOL-G)Positive (with total and visceral fat) oup.comPositive (with fasting insulin) oup.com

This table summarizes findings from multiple cohort studies in men.

Sports Medicine and Doping Control Research on Testosterone Glucuronide

Detection Strategies for Exogenous Testosterone (B1683101) Administration

The foundation of testosterone doping detection has been the analysis of its urinary metabolites. Anabolic androgenic steroids are among the most frequently detected prohibited substances in doping control analyses. wada-ama.org The primary challenge lies in distinguishing endogenous testosterone from that introduced from an external source.

Role of the Urinary Testosterone-to-Epitestosterone (T:E) Ratio

The cornerstone for detecting testosterone abuse for many years has been the urinary testosterone-to-epitestosterone (T/E) ratio. oup.comnih.gov Testosterone is primarily excreted in the urine as testosterone glucuronide. oup.com Its epimer, epitestosterone (B28515), is also excreted in urine and its levels are generally unaffected by the administration of exogenous testosterone. wikipedia.org This observation led to the establishment of the T/E ratio as a screening tool.

In the early 1980s, observing that epitestosterone was excreted in relatively constant amounts, researchers proposed its use as a way to normalize for variations in testosterone concentration due to urine dilution. oup.com The International Olympic Committee (IOC) subsequently adopted a T/E ratio greater than 6:1 as evidence of doping. oup.com This threshold was based on the 99th percentile of the distribution of this ratio in the athletic population. oup.comwikipedia.org

However, the T/E ratio has limitations. There is significant inter-individual variability in the ratio, and some individuals naturally have T/E ratios that exceed the established threshold. nih.govoup.com Conversely, some doping strategies can suppress the ratio, leading to false negatives. nih.gov This has led to a shift from population-based reference limits to individual reference ranges, a concept central to the Athlete Biological Passport (ABP). nih.govbmj.com The ABP tracks an athlete's steroid profile over time, making abnormal variations resulting from doping more apparent. oup.commdpi.com

Challenges Posed by UGT2B17 Genetic Polymorphism in Doping Control

A significant challenge to the reliability of the T/E ratio is the genetic polymorphism of the UGT2B17 gene. mdpi.com This gene encodes for the enzyme UDP-glucuronosyltransferase 2B17, which is crucial for the conjugation of testosterone into this compound, facilitating its excretion. nih.govwada-ama.org

A common polymorphism is a deletion of the entire UGT2B17 gene. nih.gov Individuals with a homozygous deletion (del/del) have a significantly impaired ability to glucuronidate and excrete testosterone. wada-ama.org Consequently, even after administering significant amounts of testosterone, these individuals show very low urinary concentrations of this compound, and their T/E ratio may not be significantly altered. wada-ama.org

The prevalence of this gene deletion varies among different ethnic populations, being as high as 67% in some Asian populations compared to around 9% in Caucasians. mdpi.com This genetic variation makes the T/E ratio an unreliable marker for testosterone misuse in a substantial portion of the athlete population, necessitating the development of alternative detection strategies that are independent of this genotype. mdpi.comwada-ama.org Research has focused on identifying other metabolites or biomarkers that are less influenced by this genetic polymorphism. wada-ama.org

Identification and Significance of Hydrolysis-Resistant Metabolites

To overcome the limitations of the T/E ratio, particularly in individuals with the UGT2B17 gene deletion, research has shifted towards identifying novel, long-term markers of testosterone administration. A promising area of this research involves testosterone metabolites that are resistant to standard enzymatic hydrolysis procedures used in doping control laboratories.

Conventional methods for analyzing urinary steroids involve treating the urine with the enzyme β-glucuronidase to cleave the glucuronide conjugates, thereby releasing the steroid (phase I) metabolites for analysis. wada-ama.orgtecnalia.com However, it has been discovered that some glucuronide conjugates are resistant to this enzymatic hydrolysis and, as a result, have been previously underestimated or missed entirely. wada-ama.orgacs.org

Characterization of Novel Glucuronide Conjugates (e.g., G1, G2)

Through advanced analytical techniques, researchers have identified this compound metabolites that remain conjugated even after treatment with β-glucuronidase. wada-ama.orgwada-ama.org Two such metabolites, designated G1 and G2, were identified and characterized. wada-ama.orgwada-ama.org

Chemical hydrolysis and subsequent analysis revealed the structures of the phase I steroids released from these resistant conjugates. wada-ama.orgwada-ama.org

G1 was identified as the glucuronide of 3α,6β-dihydroxy-5α-androstan-17-one (also known as 6β-hydroxy-androsterone). wada-ama.orgwada-ama.org

G2 was identified as the glucuronide of 3α,6β-dihydroxy-5β-androstan-17-one (also known as 6β-hydroxy-etiocholanolone). wada-ama.orgwada-ama.org

These compounds, 3α-glucuronide-6β-hydroxyandrosterone (6OH-A-3G) and 3α-glucuronide-6β-hydroxyetiocholanolone (6OH-Etio-3G), are present in urine and show a dramatic increase after testosterone administration. wada-ama.org

Utility of Resistant Metabolites as Long-Term Markers of Testosterone Misuse

The key finding regarding these hydrolysis-resistant metabolites is their potential as long-term markers for detecting testosterone misuse. wada-ama.orgwada-ama.org Studies have shown that following the administration of testosterone undecanoate, the concentrations of G1 and G2 can increase by 50 to 300-fold. wada-ama.orgacs.org

Crucially, the concentrations of these metabolites remain elevated for longer periods compared to the T/E ratio. wada-ama.orgwada-ama.org For instance, after oral administration of testosterone, markers involving these resistant glucuronides were able to detect the abuse for up to 96 hours, significantly extending the detection window compared to the classic T/E ratio. nih.gov This prolonged detection window is also observed after intramuscular and transdermal administration. wada-ama.org This makes them particularly valuable for out-of-competition testing, as they can reveal testosterone use that occurred days or even weeks prior. nih.gov

The use of ratios involving these new markers, such as 6OH-Andros3G/Epithis compound (EG) or 6OH-Etio3G/EG, has shown exceptional potential as more sensitive and reliable indicators of testosterone doping than the T/E ratio alone. nih.gov

Development of Specific LC-MS/MS Scan Methods for Their Detection

The discovery and utility of these hydrolysis-resistant metabolites have been made possible by advancements in analytical technology, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS). wada-ama.orgtecnalia.com Since these metabolites are not detected using conventional gas chromatography-mass spectrometry (GC-MS) methods that rely on enzymatic hydrolysis, direct detection methods were necessary. tecnalia.comnih.gov

Researchers developed and evaluated various LC-MS/MS scan methods for the open detection of steroid glucuronides directly in urine samples. acs.orgnih.gov Methods based on neutral loss (NL) scanning were found to be particularly effective. acs.orgnih.gov Steroid glucuronides exhibit characteristic neutral losses of the glucuronic acid moiety (e.g., NL of 176 Da) during collision-induced dissociation in the mass spectrometer. wada-ama.orgacs.org By scanning for these specific losses, it is possible to selectively detect a wide range of glucuronoconjugated steroids in a complex matrix like urine, without the need for prior hydrolysis. wada-ama.orgwada-ama.org

The development of a specific and validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method allows for the direct and accurate quantification of these resistant glucuronides (6OH-A-3G and 6OH-Etio-3G) alongside the traditional steroid profile metabolites. nih.gov This direct analysis avoids the pitfalls of enzymatic hydrolysis and provides a more accurate picture of the steroid metabolic profile, significantly enhancing the capability to detect testosterone misuse. acs.orgnih.gov

Pharmacokinetic Profiling in Doping Investigations

The detection of illicit testosterone use in sports relies heavily on understanding its pharmacokinetic profile, particularly the metabolic and excretory pathways. When testosterone is administered exogenously, the body metabolizes it and excretes it primarily in the urine as conjugated metabolites, with this compound being a key analyte in doping control. The concentration and excretion rate of this compound can, however, vary significantly based on how the testosterone is administered.

Excretion Patterns Following Different Routes of Testosterone Administration

The route of administration is a critical factor influencing the urinary excretion profile of testosterone metabolites. Anti-doping laboratories must consider these differences to accurately interpret test results.

Oral Administration: When testosterone, particularly in the form of testosterone undecanoate, is taken orally, it is absorbed through the lymphatic system, partially bypassing the liver's initial breakdown. This leads to a rapid and sharp increase in the urinary concentrations of this compound and other metabolites like androsterone (B159326) glucuronide (AG) and etiocholanolone (B196237) glucuronide (EtG). Studies have shown that after a single oral dose, levels of these glucuronides can increase significantly within hours. For instance, after a 120-mg oral dose of testosterone undecanoate, this compound concentrations in blood and urine rise sharply, while the level of unconjugated (free) testosterone may not change significantly. This rapid metabolic conversion and excretion make the timing of sample collection crucial for detecting oral testosterone use. nih.gov

Intramuscular Administration: In contrast, intramuscular injections of testosterone esters (e.g., propionate (B1217596) or enanthate) create a depot effect, leading to a much slower release of testosterone into the bloodstream. This results in a more sustained and less dramatic increase in urinary this compound levels compared to oral administration. The slow-release characteristic means that the classic marker, the testosterone/epitestosterone (T/E) ratio, may remain elevated for a longer period, but the initial peak will be less pronounced than with oral use. nih.gov

Transdermal Administration: Transdermal gels and patches deliver testosterone steadily through the skin. This method mimics the body's natural diurnal rhythm of testosterone production more closely than other methods. The resulting urinary excretion of this compound shows a moderate and sustained increase, without the sharp peaks associated with oral administration or the prolonged elevation of intramuscular injections.

The table below summarizes the general excretion patterns of this compound following different administration routes.

Route of AdministrationOnset of TG IncreasePeak TG ConcentrationDuration of Elevation
Oral Rapid (within hours)High and SharpShort
Intramuscular Slow (days)ModerateProlonged
Transdermal GradualLow to ModerateSustained

Persistence of this compound Metabolites in Urine Samples

The detection window for testosterone abuse is determined by how long its metabolites, including this compound, remain detectable in urine at concentrations that are considered abnormal. While testosterone itself has a short half-life, its conjugated metabolites can persist for a longer duration. wikipedia.org

The primary metabolites monitored in doping control are this compound and epithis compound, often assessed as the T/E ratio. wada-ama.org Following administration, the excretion of this compound increases, elevating the T/E ratio. The duration of this elevation depends on the dose, the route of administration, and individual metabolic rates. For example, after oral administration, the T/E ratio may only be elevated for the initial hours after intake. nih.gov

Research has focused on identifying long-term metabolites to extend the detection window. While glucuronide conjugates are the primary targets in routine screening, studies have shown that sulfate-conjugated metabolites can persist in urine for a much longer period. hpst.cz However, standard enzymatic hydrolysis methods used in labs often target only the glucuronides. hpst.cz More recent research has also identified testosterone metabolites conjugated with glucuronic acid that are resistant to standard hydrolysis, suggesting that direct detection methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) could reveal longer-term markers of testosterone misuse that have been previously underestimated. wada-ama.org The detection window for some steroid metabolites can extend for many days, and in some cases, up to several weeks, depending on the specific compound and the sensitivity of the analytical method used. biorxiv.org

Impact of Genotype on Doping Test Outcomes

A significant challenge in testosterone doping control is the substantial inter-individual variability in steroid excretion, which is largely influenced by genetic factors. wada-ama.org This genetic variation can complicate the interpretation of the T/E ratio, a cornerstone of testosterone testing.

Variability in this compound Excretion Rate Based on UGT2B17 Genotype

The enzyme UDP-glucuronosyltransferase 2B17 (UGT2B17) is the primary enzyme responsible for the glucuronidation of testosterone in the liver. nih.gov A common polymorphism in the UGT2B17 gene is a deletion of the entire gene (a deletion/deletion or 'del/del' genotype). Individuals with this genotype are unable to produce a functional UGT2B17 enzyme.

This has profound implications for doping control:

Low Excretion Profile: Individuals with the UGT2B17 del/del genotype excrete significantly lower amounts of this compound in their urine. wada-ama.orgoup.com This leads to a naturally low urinary T/E ratio. wada-ama.org

Masking Effect: When an individual with the del/del genotype administers exogenous testosterone, their urinary T/E ratio does not increase to the same extent as in individuals with the functional gene. oup.com In many cases, the ratio may not rise above the World Anti-Doping Agency (WADA) threshold of 4:1, potentially allowing a doping athlete to escape detection. oup.com

The prevalence of the UGT2B17 deletion polymorphism varies significantly among different ethnic populations. It is found in approximately 7% of Caucasians, but in around 74% of individuals of East Asian descent (e.g., Korean). wada-ama.org This discrepancy highlights the limitation of using a single, universal T/E ratio threshold for the entire athlete population.

The table below illustrates the impact of the UGT2B17 genotype on the urinary T/E ratio after testosterone administration.

UGT2B17 GenotypeThis compound ExcretionBaseline T/E RatioT/E Ratio Post-Testosterone Administration
Insertion/Insertion (ins/ins) HighNormalSignificantly Increases (>4:1)
Insertion/Deletion (ins/del) IntermediateNormal/LowIncreases (may exceed 4:1)
Deletion/Deletion (del/del) Very Low/AbsentLowFails to increase above 4:1 threshold

Research into Genotype-Independent Markers for Testosterone Abuse

Given the limitations of the T/E ratio due to genetic variability, researchers have been actively seeking alternative biomarkers for testosterone abuse that are not dependent on the UGT2B17 genotype.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This is currently the gold standard confirmatory method for testosterone doping. It does not measure the concentration of metabolites but rather the ratio of carbon-13 (¹³C) to carbon-12 (¹²C) in urinary steroids. nih.govoup.com Pharmaceutical testosterone is derived from plant sources and has a different ¹³C/¹²C ratio than the testosterone produced endogenously by the human body. iastate.edu Therefore, GC-C-IRMS can distinguish between endogenous and exogenous testosterone, regardless of the athlete's UGT2B17 genotype. oup.com

Longitudinal Steroid Profiling: This approach, often referred to as the "Athlete Biological Passport," involves monitoring an athlete's steroid profile over time. Instead of comparing a single sample to a population-based threshold, this method looks for significant deviations from an individual's established baseline values. oup.com A sudden spike in the T/E ratio, even if it remains below the 4:1 limit, could be indicative of doping for that specific individual.

Alternative Urinary Markers: Research is ongoing to identify other markers. The ratio of this compound to luteinizing hormone (T/LH) has been explored, as exogenous testosterone suppresses the body's production of LH. nih.gov However, the lack of a standardized reference method for LH measurement has limited its effectiveness. nih.gov Other potential markers include measuring testosterone sulfate (B86663), which is metabolized through a different pathway than glucuronidation, or identifying other unique metabolites that appear only after exogenous administration. wada-ama.orgoup.com One proposed biomarker is the ratio of this compound to androsterone glucuronide (TG/AG) as a way to control for interindividual variability in endogenous testosterone production. nih.gov

Comparative Research Studies Involving Testosterone Glucuronide

Comparison with Other Glucuronidated Steroids

Testosterone (B1683101) glucuronide is a primary metabolite of testosterone, formed by the process of glucuronidation, which facilitates its excretion. cymitquimica.com This process is not unique to testosterone, as many other androgens undergo similar metabolic transformations. Comparative studies of these glucuronidated steroids provide valuable insights into androgen metabolism and its regulation.

Androgen Glucuronides (e.g., Androsterone (B159326), Etiocholanolone (B196237), Dihydrotestosterone)

The metabolism of testosterone yields several key androgen glucuronides, including androsterone glucuronide (ADT-G), etiocholanolone glucuronide (Etio-G), and dihydrotestosterone (B1667394) glucuronide (DHT-G). nih.govdroracle.ai These metabolites are formed through various enzymatic pathways and their relative concentrations can reflect different aspects of androgen activity and metabolism. nih.gov

Androsterone glucuronide is a major metabolite of both testosterone and dihydrotestosterone (DHT). wikipedia.org In fact, it accounts for the vast majority (93%) of total androgen glucuronides in women. wikipedia.org The formation of ADT-G is primarily catalyzed by the enzymes UGT2B15 and UGT2B17. wikipedia.org Studies have shown that after oral administration of testosterone, the circulating levels of androsterone glucuronide and testosterone glucuronide increase significantly. nih.gov This highlights the importance of the splanchnic tissues (liver and intestines) in the glucuronidation of androgens. oup.comnih.gov

Etiocholanolone glucuronide is another significant metabolite. nih.gov The formation of Etio-G from etiocholanolone is catalyzed by UGT2B7 and UGT2B17 in the liver, intestine, and kidney. nih.gov

Dihydrothis compound is the glucuronidated form of DHT, a potent androgen. nih.gov Its formation is primarily carried out by UGT2B17 and UGT2B15 in the liver and intestine. nih.gov Interestingly, studies involving the administration of testosterone and DHT have revealed that a significant portion of DHT produced in the liver from testosterone is rapidly conjugated to DHT glucuronide before it can enter the general circulation as free DHT. oup.com This suggests a highly efficient conjugation process within the liver. oup.com

The transport of these androgen glucuronides out of the cells where they are formed is mediated by specific transporter proteins, primarily MRP2 and MRP3. nih.govnih.gov The glucuronides of active androgens like testosterone and DHT are mainly transported by MRP2 in the liver, while the glucuronides of inactive androgens like androsterone and etiocholanolone are preferentially transported by MRP3. nih.govnih.gov In the intestine, MRP3 appears to be the major transporter for all these glucuronides. nih.govnih.gov

MetabolitePrimary PrecursorsKey Glucuronidation EnzymesPrimary Transport Proteins
This compound (TG) TestosteroneUGT2B17, UGT2B15 semanticscholar.orgMRP2, MRP3 nih.govnih.gov
Androsterone Glucuronide (ADT-G) Testosterone, DihydrotestosteroneUGT2B15, UGT2B17 wikipedia.orgMRP3 nih.govnih.gov
Etiocholanolone Glucuronide (Etio-G) Androstenedione, EtiocholanoloneUGT2B7, UGT2B17 nih.govMRP3 nih.govnih.gov
Dihydrothis compound (DHT-G) DihydrotestosteroneUGT2B17, UGT2B15 nih.govMRP2, MRP3 nih.govnih.gov

Epitestosterone (B28515) Glucuronide as an Epimer and Co-Metabolite

Epitestosterone is the 17α-epimer of testosterone, and like testosterone, it is primarily excreted in the urine as a glucuronide conjugate. nih.govhormonebalance.org Epithis compound (Epi-G) is a crucial co-metabolite in the context of steroid profiling, particularly in anti-doping tests. nih.govnih.gov The urinary ratio of this compound to epithis compound (T/E ratio) is a key marker for detecting the illicit use of testosterone. nih.govnih.gov

The glucuronidation of testosterone and epitestosterone is catalyzed by different UDP-glucuronosyltransferase (UGT) enzymes, demonstrating stereoselectivity. UGT2B17 is the primary enzyme responsible for testosterone glucuronidation and does not act on epitestosterone. nih.gov Conversely, UGT2B7 is the main enzyme for epitestosterone glucuronidation. nih.gov Another enzyme, UGT2A1, found mainly in the nasal epithelium, can glucuronidate both testosterone and epitestosterone. nih.gov

SteroidPrimary Glucuronidation EnzymeCharacteristics
Testosterone UGT2B17 nih.govThe most active enzyme in testosterone glucuronidation. nih.gov
Epitestosterone UGT2B7 nih.govThe main catalyst for epitestosterone glucuronidation. nih.gov
Both UGT2A1 nih.govAn extrahepatic enzyme that conjugates both steroids. nih.gov

Comparison with Other Steroid Conjugated Forms

In addition to glucuronidation, steroids can also be conjugated with sulfate (B86663). Both this compound and testosterone sulfate are found in the body, and their relative amounts can provide insights into the different metabolic pathways of testosterone. wikipedia.orgresearchgate.net

Glucuronide vs. Sulfate Conjugates of Testosterone

Both glucuronide and sulfate conjugates of testosterone are hormonally inactive and more water-soluble than free testosterone, which facilitates their elimination from the body. wikipedia.org The formation of these conjugates occurs at the hydroxyl groups of the steroid molecule. wikipedia.org While glucuronidation is generally considered an irreversible process leading to excretion, sulfated steroids can be converted back to their active form by the enzyme steroid sulfatase. cas.cz

Studies in newborns have shown that testosterone is preferentially excreted as a sulfate conjugate rather than a glucuronide. nih.gov This is thought to be due to high sulfokinase activity in the testes of newborns, rather than an impaired ability of the liver to perform glucuronidation. nih.gov In adults, both this compound and testosterone sulfate levels in urine change significantly after the administration of testosterone esters. nih.gov

Relative Contributions of Glucuronidation and Sulfation Pathways

The balance between glucuronidation and sulfation can be influenced by various factors, including the specific steroid, the tissue, and the individual's genetic makeup. For instance, while glucuronidation is a major pathway for the metabolism of many androgens in target tissues, sulfation also plays a significant role. cas.cz

In the context of testosterone metabolism, after oral administration, a large portion is metabolized to androsterone glucuronide, with this compound being the second most important metabolite. semanticscholar.org This indicates a significant contribution of the glucuronidation pathway in the first-pass metabolism of oral testosterone. semanticscholar.org In contrast, studies on certain modified androgens, like 11-oxo-steroids, suggest they are resistant to glucuronidation, potentially leading to prolonged androgenic effects. bioscientifica.com This highlights the specificity of the conjugation pathways.

Research comparing the two pathways in intestinal tissues has shown that phase II reactions, particularly glucuronidation, are more prevalent in the colon than in the ileum. rug.nl

Translational Research: In Vitro vs. In Vivo Observations

Translational research aims to bridge the gap between laboratory findings (in vitro) and their application in living organisms (in vivo). In the study of this compound, this involves comparing results from cell-based assays and animal models with observations in humans.

In vitro studies using human liver microsomes and recombinant UGT enzymes have been instrumental in identifying the specific enzymes responsible for testosterone glucuronidation, such as UGT2B17 and UGT2B15. nih.gov These studies have also been used to investigate potential drug interactions, for example, showing that NSAIDs like ibuprofen (B1674241) and diclofenac (B195802) can inhibit testosterone glucuronidation in vitro. nih.govfrontiersin.org

However, extrapolating in vitro findings to the in vivo situation can be complex. For instance, while NSAIDs show inhibitory effects in vitro, a study in healthy male volunteers found that the concomitant use of these drugs with testosterone did not significantly affect the urinary T/E ratio in a way that would impact doping tests. frontiersin.org This discrepancy highlights the challenges of in vitro-in vivo extrapolation, which can be affected by factors like drug concentrations, metabolic shunting to other pathways, and the complexities of whole-body metabolism. researchgate.net

Research TypeKey FindingsLimitations/Considerations
In Vitro - Identification of specific UGT enzymes (UGT2B17, UGT2B15) in testosterone glucuronidation. nih.gov - Demonstration of potential drug interactions (e.g., NSAIDs). nih.govfrontiersin.org- May not fully replicate the complexity of whole-body metabolism. researchgate.net - Extrapolation to in vivo outcomes can be challenging. researchgate.net
In Vivo - Confirmation of the significant role of splanchnic and hepatic glucuronidation. oup.comoup.com - Assessment of the real-world impact of drug interactions on steroid profiles. frontiersin.org- Can be more complex and resource-intensive to conduct. - Ethical considerations in human studies.

Concordance and Discrepancies in Enzyme Activity and Metabolism Studies

The biotransformation of testosterone into its water-soluble metabolite, this compound, is a critical step for its elimination from the body. This process is primarily catalyzed by the Uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) superfamily of enzymes. Research utilizing different methodologies, such as recombinant enzymes and human liver microsomes (HLMs), has illuminated the roles of specific UGT isoforms, revealing both consistent findings and notable discrepancies.

There is broad concordance that enzymes of the UGT2B subfamily are the principal catalysts in testosterone glucuronidation. nih.govnih.gov Specifically, UGT2B17 is consistently identified as the most efficient and important enzyme in this pathway. plos.orgbiorxiv.org UGT2B15 also contributes, although it is generally considered a minor isoform for this specific reaction compared to UGT2B17. nih.gov Studies have also detected low, but measurable, testosterone glucuronidation activity from other isoforms, including UGT1A3, UGT1A4, UGT1A9, and UGT2B7, particularly when the primary enzymes are absent or inhibited. plos.org

Discrepancies in research findings often arise from the different experimental systems employed. Studies using recombinant UGTs—individual enzymes expressed in cell lines—allow for the precise assessment of a single isoform's activity. In contrast, HLMs contain the full complement of hepatic enzymes, providing a more physiologically relevant but complex environment where multiple enzymes may contribute to a metabolic outcome. For example, studies on the inhibitory effects of non-steroidal anti-inflammatory drugs (NSAIDs) highlight these differences. Both diclofenac and ibuprofen were found to inhibit testosterone glucuronidation in HLMs as well as in recombinant UGT2B15 and UGT2B17. plos.org Interestingly, UGT2B15 was more sensitive to inhibition by ibuprofen than UGT2B17 was. plos.org Furthermore, in liver microsomes from individuals with a naturally occurring gene deletion for UGT2B17, a significantly higher sensitivity to ibuprofen was observed, suggesting that UGT2B15 plays a more dominant role in testosterone glucuronidation in these individuals. plos.org This demonstrates how studies with recombinant enzymes help to interpret findings from more complex microsomal systems.

Kinetic studies have been performed to quantify the efficiency of these enzymes. While values can vary between studies, they provide a quantitative basis for comparison.

Interactive Data Table: Kinetic Parameters of Testosterone Glucuronidation by Human UGT Isoforms

UGT IsoformPreparationKm (μM)Vmax (pmol/min/mg)Source
UGT2B17Human Liver Microsomes (High UGT2B17)4.8150 nih.gov
UGT2B17Human Liver Microsomes (Mid UGT2B17)10.756 nih.gov
UGT2B15Human Liver Microsomes (Null UGT2B17)16.419.3 nih.gov
UGT2A1Recombinant13 ± 311.2 ± 0.6 helsinki.fi
UGT2B7Recombinant114 ± 4011.0 ± 1.6 helsinki.fi
UGT2B17Recombinant49 ± 1137.6 ± 3.2 helsinki.fi

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax (maximum reaction velocity) represents the maximum rate of the reaction.

These data illustrate the higher affinity (lower Km) and velocity (Vmax) of UGT2B17 in liver microsomes compared to other enzymes, cementing its role as the primary catalyst. The discrepancies between kinetic values for the same enzyme (e.g., UGT2B17) in different preparations (recombinant vs. HLM) underscore the influence of the experimental environment on enzyme function.

Cross-Species Comparative Metabolism Studies

This compound Excretion in Mammalian and Non-Mammalian Species

The metabolism and excretion of testosterone vary significantly across the animal kingdom. The form in which testosterone and its metabolites are eliminated—as glucuronides, sulfates, or other conjugates—depends on the species' specific enzymatic machinery.

In humans and other primates, testosterone is extensively metabolized, and less than 3% is excreted in its unconjugated form. nih.gov The primary route of elimination is via urine as glucuronide and sulfate conjugates. nih.gov For many androgens, glucuronidation is the dominant pathway, though sulfation can be significant, with the sulfate-to-glucuronide ratio nearing 1:1 in some cases for testosterone and its metabolites. nih.gov Studies in Barbary macaques confirmed that testosterone is primarily excreted as glucuronide conjugates, with only a small proportion as sulfates. biorxiv.org

In rodents, such as rats, testosterone glucuronidation is also a major metabolic pathway, with UGT enzymes in the liver and intestine playing key roles. nih.gov A comprehensive study in mice revealed that the liver and kidneys are the major sites for androgen glucuronidation and that murine Ugt2b enzymes have similar properties and substrate specificities to human UGT2B enzymes. biorxiv.org

Among non-mammalian vertebrates, the patterns are more diverse. In birds, testosterone is metabolized and its metabolites can be measured in fecal samples, indicating the gastrointestinal tract is a key excretory route. ijvets.com Testosterone is conjugated with glucuronide or sulfate in the liver before being excreted into bile and subsequently feces. ijvets.com In fish, steroid hormones are excreted via urine, bile, or directly across the gills into the surrounding water. acs.org Studies on spawning salmon detected testosterone in hatchery effluents, demonstrating its release into the aquatic environment. acs.org

Interactive Data Table: Comparative Excretion of Testosterone Metabolites

Species GroupPrimary Excretory Route(s)Predominant Conjugate Form(s)Source
Mammals
Humans & PrimatesUrine, Bile/FecesGlucuronides, Sulfates biorxiv.orgnih.gov
Rodents (Rats, Mice)Urine, Bile/FecesGlucuronides nih.govbiorxiv.org
Non-Mammals
BirdsFeces (via Bile)Glucuronides, Sulfates ijvets.com
FishUrine, Bile, GillsGlucuronides, Sulfates acs.org

This comparative view shows that while glucuronidation is a conserved mechanism for steroid elimination, its relative importance and the specific routes of excretion have been adapted across different vertebrate lineages.

Evolutionary Perspectives on Steroid Glucuronidation

The evolution of the UGT enzyme superfamily provides insight into the development of steroid metabolism. The glucuronidation mechanism has been described in all vertebrates studied to date, indicating its ancient origins. researchgate.net The UGT superfamily is divided into several families, with UGT1 and UGT2 being primarily responsible for the glucuronidation of endogenous compounds like steroids and xenobiotics (foreign chemicals). biorxiv.orgbiorxiv.org

Phylogenetic analyses suggest that the diversification of UGT genes, particularly in the UGT1A and UGT2B subfamilies, was driven by environmental pressures, notably diet. biorxiv.org This concept, often termed "animal-plant warfare," posits that as plants evolved to produce novel toxic chemicals (phytoalexins) for defense, animals co-evolved more diverse detoxification enzymes to metabolize them. biorxiv.org

The UGT2B subfamily, which contains the key enzymes for testosterone glucuronidation (UGT2B15 and UGT2B17), appears to have emerged and expanded in eutherian (placental) mammals. biorxiv.org The number of UGT2B genes is generally higher in herbivores and omnivores than in carnivores. plos.orgbiorxiv.org This suggests that the expansion of the UGT2B subfamily may have been an adaptation to metabolize plant-derived compounds, some of which are structurally similar to steroids, with the ability to metabolize endogenous steroids like testosterone being a crucial related function. biorxiv.org In contrast to mammals, the evolution of UGT genes in birds appears linked to feeding habits for the UGT1E subfamily, but not for the UGT2 family, suggesting that mammalian UGT2B genes gained a novel, more prominent role in xenobiotic and steroid metabolism after the divergence of mammals and birds. plos.orgbiorxiv.org

Therefore, the capacity for efficient testosterone glucuronidation in mammals like humans is likely an evolutionary outcome of a broader diversification of metabolic enzymes driven by dietary and environmental exposures over millions of years.

Interactions and Modulators of Testosterone Glucuronidation

Inhibitory and Inductive Effects on UGT Enzyme Activity

The activity of UGT enzymes, particularly UGT2B17 and UGT2B15 which are the main catalysts for testosterone (B1683101) glucuronidation, can be either suppressed (inhibited) or enhanced (induced) by various substances. nih.gov This can have significant implications for the rate of testosterone clearance from the body. nih.gov

Impact of Pharmaceutical Agents (e.g., NSAIDs, Salicylic (B10762653) Acid)

Certain pharmaceutical agents have been shown to interact with the enzymes responsible for testosterone glucuronidation.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): In vitro studies have demonstrated that commonly used NSAIDs, such as diclofenac (B195802) and ibuprofen (B1674241), can inhibit the glucuronidation of testosterone. nih.govresearchgate.net Both drugs were found to inhibit the activity of UGT2B17 and UGT2B15 in human liver microsomes. nih.govresearchgate.net Interestingly, UGT2B15 showed greater sensitivity to inhibition by these NSAIDs, especially ibuprofen. nih.govresearchgate.net The inhibitory effect of diclofenac on UGT2B17 has been characterized as competitive, with an IC50 value of 64 μM, a concentration that can be reached with therapeutic use. researchgate.netresearchgate.net Ibuprofen also acts as a competitive inhibitor, with a reported IC50 value of 213 μM. researchgate.net However, it is important to note that in vivo studies have not consistently replicated these in vitro findings, with one study showing that NSAID administration did not significantly affect the urinary testosterone/epitestosterone (B28515) glucuronide ratio. nih.govnih.gov

Salicylic Acid: Research has also explored the effect of salicylic acid, the primary metabolite of acetylsalicylic acid, on testosterone glucuronidation. An in vitro study using human UGT2B17 supersomes found that salicylic acid acts as an uncompetitive inhibitor of the enzyme's activity. nih.govnih.gov This suggests that salicylic acid can reduce the rate of testosterone glucuronidation, although the clinical significance of this interaction requires further investigation. nih.govnih.govresearchgate.net

Influence of Dietary Components and Bioactive Compounds (e.g., Red Wine, Green Tea Flavonoids)

Various dietary components contain bioactive compounds that can modulate the activity of UGT enzymes involved in testosterone metabolism. nih.govnaturemedclinic.com

Red Wine: In vitro studies have shown that red wine can inhibit the glucuronidation of testosterone by up to 70%. nih.govnih.gov This inhibitory effect is attributed to the phenolic compounds present in red wine, rather than its alcohol content. nih.gov Specific flavonoids identified in red wine, such as quercetin, caffeic acid, and gallic acid, have been shown to inhibit UGT2B17 activity to varying degrees. nih.govresearchgate.net Quercetin was found to be a particularly potent inhibitor. nih.govwomensinternational.comresearchgate.net

Green and White Tea: Extracts from green and white teas have also been found to inhibit UGT2B17-mediated testosterone glucuronidation. nih.govresearchgate.netendocrine-abstracts.org The catechins present in these teas, notably epigallocatechin gallate (EGCG), epicatechin (EC), and catechin (B1668976) gallate, are responsible for this inhibitory effect. researchgate.netendocrine-abstracts.org EGCG has been identified as a competitive inhibitor of UGT2B17 with an IC50 value of 64 μM, which is comparable to the inhibitory potency of the NSAID diclofenac. researchgate.net

Other Dietary Compounds: In addition to red wine and tea, other dietary components have been investigated for their effects on testosterone glucuronidation. For instance, cacao has been shown to inhibit UGT2B17, although to a lesser extent than tea. nih.gov The flavonoids naringenin (B18129) and hesperetin, found in citrus fruits, have also been reported to inhibit the glucuronidation of estradiol (B170435) and estrone, which are structurally related to testosterone. nih.gov

Inhibitory Effects of Pharmaceutical and Dietary Compounds on Testosterone Glucuronidation

Compound/SubstanceEnzyme(s) AffectedType of InhibitionKey Findings
Diclofenac UGT2B17, UGT2B15CompetitiveIC50 of 64 μM for UGT2B17. researchgate.netresearchgate.net
Ibuprofen UGT2B17, UGT2B15CompetitiveIC50 of 213 μM for UGT2B17; UGT2B15 is more sensitive. nih.govresearchgate.net
Salicylic Acid UGT2B17UncompetitiveDemonstrated to inhibit UGT2B17 activity in vitro. nih.govnih.gov
Red Wine UGT2B17-Inhibition of up to 70% in vitro, attributed to phenolic compounds. nih.govnih.gov
Quercetin UGT2B17-A potent inhibitor found in red wine. nih.govwomensinternational.comresearchgate.net
Green/White Tea UGT2B17CompetitiveEGCG has an IC50 of 64 μM. researchgate.netendocrine-abstracts.org
Cacao UGT2B17-Shows some inhibitory effect. nih.gov

Endogenous Regulatory Factors

The process of testosterone glucuronidation is not only influenced by external substances but is also subject to regulation by the body's own internal signaling molecules and physiological state.

Hormonal Regulation of UGT Expression and Activity

The expression and activity of UGT enzymes are under hormonal control, creating a feedback loop that can influence steroid hormone levels.

Estrogens: Studies have shown that estrogens can up-regulate the expression of UGT2B15 in breast cancer cells. oup.com This suggests a potential negative feedback mechanism where estrogens promote their own inactivation and elimination by increasing the levels of an enzyme that metabolizes them. oup.com The regulation of UGT2B15 by estrogens is mediated through the estrogen receptor. oup.com

Androgens: Androgens themselves can influence the expression of the enzymes responsible for their metabolism. In breast cancer cell lines, androgens, in cooperation with the estrogen receptor and other transcription factors, have been shown to increase the transcription of UGT2B15 and UGT2B17. endocrine-abstracts.org

Progesterone (B1679170): High concentrations of progesterone have been found to induce the expression of UGT1A1, an enzyme that can contribute to the glucuronidation of certain substrates. nih.gov This induction is mediated through the pregnane (B1235032) X receptor (PXR). nih.gov

Physiological Modulators of Glucuronidation Capacity

Age: The expression and activity of several UGT enzymes, including UGT2B17, have been observed to increase during childhood and adolescence. frontiersin.org This age-dependent increase in UGT expression may be driven in part by changes in hormonal signaling that occur during development. frontiersin.org

Genetic Polymorphisms: Variations in the genes encoding UGT enzymes can lead to significant inter-individual differences in glucuronidation capacity. For example, a common deletion polymorphism in the UGT2B17 gene results in the absence of the enzyme in some individuals, leading to a reduced rate of testosterone glucuronidation. nih.govmdpi.com

Intracellular Cofactor Availability: The availability of the cofactor UDP-glucuronic acid (UDPGA) within the cell is a critical determinant of the rate of glucuronidation. researchgate.net The concentration of UDPGA can vary between tissues, potentially influencing the local capacity for testosterone metabolism. researchgate.net

Future Research Directions and Emerging Concepts in Testosterone Glucuronide Research

Elucidation of Novel Metabolic Pathways and Metabolites

While the primary pathway of testosterone (B1683101) metabolism involves glucuronidation, emerging research suggests the existence of previously uncharacterized metabolic routes and metabolites. Future studies will likely focus on a more comprehensive mapping of testosterone's metabolic fate.

Key areas of future investigation include:

Enterohepatic Recirculation: The role of multidrug resistance-associated proteins (MRPs), particularly MRP2 and MRP3, in the transport of testosterone glucuronide and its metabolites across liver, intestine, and kidney tissues is a significant area of interest. nih.govresearchgate.net Understanding the interplay of these transporters is crucial for predicting testosterone's disposition and potential drug interactions. nih.govresearchgate.net The process of deconjugation of testosterone glucuronides by gut microbiota and subsequent reabsorption—enterohepatic recirculation—is thought to influence circulating testosterone levels and its half-life. nih.gov

Alternative Metabolic Pathways: Research has identified alternative metabolic pathways for testosterone, especially in individuals with genetic variations like the UGT2B17 gene deletion. nih.gov In these cases, aldoketoreductases (AKRs) play a a significant role in inactivating testosterone to metabolites like 5β-dihydrotestosterone (5β-DHT) and 3α,5β-tetrahydrotestosterone (3α,5β-THT), which are then glucuronidated by other UGT enzymes such as UGT2B7. nih.gov

Discovery of New Metabolites: Advanced analytical techniques have enabled the detection of previously unreported testosterone metabolites in urine, such as androsta-4,6-dien-3,17-dione and androsta-1,4-dien-3,17-dione. researchgate.net Further exploration in this area could reveal novel biomarkers and provide deeper insights into testosterone metabolism.

Advancement of Analytical and Bioanalytical Methodologies for Comprehensive Profiling

The accurate and sensitive measurement of this compound and its related metabolites is paramount for both clinical diagnostics and anti-doping control. The future of analytical methodologies lies in enhancing specificity, sensitivity, and throughput.

Forthcoming advancements are expected in:

High-Resolution Mass Spectrometry (HRMS): The coupling of ultra-high performance liquid chromatography (UHPLC) with HRMS offers a powerful tool for the simultaneous determination of a wide array of anabolic androgenic steroids and their conjugated metabolites. diva-portal.org This approach provides a more holistic view of the steroid profile.

Ion Mobility-Mass Spectrometry (IM-MS): IM-MS adds another dimension of separation to traditional LC-MS/MS methods, allowing for the differentiation of steroid isomers with similar structures and retention times. researchgate.net This technology enhances the sensitivity and confidence of identifying testosterone and epitestosterone (B28515) glucuronides, even in complex biological matrices like urine. researchgate.net

Direct Measurement Techniques: The development of highly sensitive triple quadrupole LC-MS/MS instruments has made it possible to directly measure glucuronide conjugates in biological samples without the need for prior hydrolysis. scispace.com This simplifies sample preparation, improves accuracy, and reduces the potential for analytical errors. scispace.com

Alternative Matrices: Research into the use of dried blood spots as an alternative to traditional plasma samples for monitoring steroid profiles is showing promise. oup.com This method offers a less invasive and more convenient sample collection technique. oup.com

Further Investigation into Clinical and Physiological Significance

Beyond its role as a metabolic byproduct, this compound is increasingly recognized for its potential clinical and physiological significance. Future research will delve deeper into its associations with various health conditions and its utility as a biomarker.

Areas ripe for further investigation include:

Metabolic Syndrome: Studies have demonstrated a strong correlation between the glucuronidated androgen metabolite androstane-3α,17β-diol-17-glucuronide and several metabolic risk factors, including fat mass, central fat distribution, and insulin (B600854) resistance. oup.com Further research is needed to elucidate the causal relationship and the potential of these metabolites as predictive biomarkers for metabolic diseases.

Hormonal Assessment in Women: Measuring serum androgen glucuronides, such as androsterone (B159326) glucuronide (ADT-G), is being proposed as a more accurate marker of total androgenic activity in women than serum testosterone alone. sci-hub.se This is because a significant portion of androgens are produced and metabolized in peripheral tissues, and their glucuronidated metabolites may better reflect this "intracrine" activity. sci-hub.se

Prostate Cancer: The enzymes responsible for testosterone glucuronidation, UGT2B15 and UGT2B17, are implicated in prostate cancer progression. aacrjournals.org Androgen deprivation therapy has been shown to increase the levels of these enzymes in prostate tumors, suggesting a complex interplay between androgen metabolism and cancer treatment. aacrjournals.org Further research in this area could lead to new therapeutic strategies.

Pediatric Development: The ratio of this compound to androsterone glucuronide (TG/AG) is being explored as a potential urinary biomarker for the activity of the highly variable UGT2B17 enzyme in children and adolescents. nih.gov This could provide a non-invasive tool to assess developmental changes in androgen metabolism.

Exploration of Environmental and Lifestyle Influences on Glucuronidation

The process of testosterone glucuronidation is not solely determined by genetics; it can also be influenced by a variety of environmental and lifestyle factors. Understanding these influences is crucial for interpreting hormonal profiles accurately.

Future research will likely focus on:

Dietary Components: Certain dietary components have been shown to inhibit testosterone glucuronidation in vitro. frontiersin.org For instance, constituents of green and white teas, as well as red wine, such as catechins and phenolic compounds, can reduce the activity of UGT2B17. frontiersin.org More research is needed to determine the in vivo effects of these dietary factors.

Environmental Endocrine Disruptors: Exposure to environmental toxins, such as pesticides and other endocrine-disrupting chemicals found in plastics and personal care products, has been linked to decreased testosterone levels. mdpi.comnwim.org The impact of these chemicals on the glucuronidation process specifically warrants further investigation.

Lifestyle Factors: Lifestyle choices such as alcohol consumption and physical activity levels can influence testosterone metabolism. nwim.org Chronic alcohol abuse is associated with decreased testosterone, while a sedentary lifestyle has also been linked to lower levels. nwim.org The specific effects of these factors on glucuronidation pathways require more detailed study.

Genetic and Environmental Interactions: The interplay between genetic predispositions, such as variations in the UGT2B17 gene, and environmental exposures is a complex but important area for future research. researchgate.netnih.gov Understanding these interactions will be key to developing a more nuanced understanding of individual differences in testosterone metabolism.

Development of Personalized Approaches in Hormonal Assessment and Doping Control

The significant interindividual variability in testosterone metabolism necessitates a shift towards more personalized approaches in both clinical endocrinology and anti-doping programs.

Future developments will likely include:

Genotype-Based Doping Control: The conventional testosterone/epitestosterone (T/E) ratio used in doping tests is significantly influenced by the UGT2B17 gene deletion polymorphism. oup.com Research has shown that implementing genotype-specific cutoff values for the T/E ratio can improve the sensitivity and specificity of detecting testosterone abuse. oup.comoup.com

The Athlete Biological Passport (ABP): The ABP represents a move towards individualized monitoring of an athlete's steroid profile over time. karger.com By establishing individual baseline values, the ABP can more effectively detect deviations that may indicate doping, taking into account genetic factors that influence steroid metabolism. karger.com

Longitudinal Monitoring: Rather than relying on single-point measurements, future approaches will likely emphasize the longitudinal tracking of an individual's hormonal profile. This allows for the identification of uncharacteristic fluctuations that might be missed by population-based reference ranges.

Integration of Multiple Biomarkers: A more comprehensive assessment of androgen status will likely involve the measurement of a panel of biomarkers, including testosterone, its various glucuronidated and sulfated metabolites, and related hormones. researchgate.netwur.nl This multi-marker approach will provide a more complete and reliable picture of an individual's endocrine function.

Q & A

Q. What enzymatic pathways are central to testosterone glucuronide (TG) biosynthesis, and how do UGT isoforms influence its metabolic fate?

TG is synthesized via glucuronidation of testosterone, primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Key isoforms include UGT2B7, UGT2B15, and UGT2B28, which exhibit substrate specificity and tissue-dependent expression. For example, UGT2B15 preferentially glucuronidates androgens in the prostate, while UGT2B7 is dominant in hepatic metabolism . Experimental validation of isoform activity requires recombinant enzyme assays, kinetic parameter analysis (e.g., Km and Vmax), and siRNA knockdown models to confirm functional roles .

Q. What are the gold-standard analytical techniques for quantifying TG in biological matrices, and what validation parameters are essential?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its specificity and sensitivity. Key validation steps include:

  • Sample preparation : Solid-phase extraction (SPE) or enzymatic hydrolysis (e.g., β-glucuronidase treatment) to isolate conjugates .
  • Chromatographic conditions : Use of C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) .
  • Validation metrics : Limit of detection (LOD < 0.1 ng/mL), intra-day precision (<10% CV), and recovery efficiency (>85%) .

Advanced Research Questions

Q. How do inter-individual variations in UGT expression impact the interpretation of TG levels in clinical studies?

Polymorphisms in UGT2B genes (e.g., UGT2B15 D85Y) can alter enzyme activity, leading to variability in TG formation rates. For example, the UGT2B15*2 allele reduces glucuronidation efficiency by ~40%, complicating correlations between TG levels and androgen activity . Studies should stratify cohorts by genotype or use in vitro hepatocyte models to quantify isoform-specific contributions .

Q. What experimental strategies resolve discrepancies in TG measurements between immunoassays and chromatographic methods?

Immunoassays may cross-react with structurally similar glucuronides (e.g., androsterone glucuronide), overestimating TG by 15–30%. To mitigate this:

  • Use LC-MS/MS for specificity, with deuterated internal standards (e.g., TG-d3) .
  • Validate immunoassay results via spike-recovery experiments in pooled matrices .

Q. How can SHAP-based machine learning models improve TG's predictive power as a sex biomarker in metabolomics?

SHAP (SHapley Additive exPlanations) analysis identifies TG as the top feature for sex classification (AUC >0.95). Methodological steps include:

  • Feature selection : Prioritize metabolites with SHAP values >|0.1|.
  • Supervised clustering : Group samples by SHAP similarity to visualize TG's sex-specific trends .
  • Error analysis : False-negative male predictions often lack TG, highlighting its critical role .

Q. What confounding factors must be controlled when analyzing TG as a biomarker for polycystic ovary syndrome (PCOS)?

  • Circadian rhythms : Urinary TG is less affected by diurnal fluctuations than serum testosterone, making it more reliable for PCOS diagnosis .
  • Co-medications : Oral contraceptives may alter UGT activity, requiring washout periods or adjustment for hormonal interference .

Q. How does hepatic conjugation efficiency affect pharmacokinetic modeling of TG in obesity studies?

Severe obesity (BMI >40) reduces free testosterone but preserves 5α-reductase activity, maintaining TG levels. However, hepatic MRP2/3 transporters may exhibit altered efflux capacity, necessitating in situ liver perfusion studies to quantify TG biliary excretion .

Q. What isotopic dilution methods enhance the reliability of TG/EG ratio analysis in anti-doping research?

  • Stable isotope tracers : Administer deuterated epitestosterone to distinguish endogenous vs. exogenous TG sources .
  • Threshold adjustment : Use TG/(EG + epitestosterone sulfate) ratios to reduce false positives from genetic UGT deficiencies .

Q. What mechanistic insights into TG transport by MRP2/MRP3 inform hepatobiliary excretion studies?

MRP2 mediates canalicular excretion of TG, while MRP3 facilitates basolateral efflux into systemic circulation. Knockout mouse models or vesicular transport assays (e.g., inside-out membrane vesicles) can quantify transporter affinity (e.g., Km ≈ 15 µM for MRP2) .

Q. How do UGT2B polymorphisms affect forensic interpretation of TG levels in doping investigations?

The UGT2B17 deletion polymorphism reduces TG excretion by 20–50%, leading to naturally elevated TG/EG ratios. Genotyping athletes and applying population-specific cutoff values (e.g., TG/EG >6.5 for UGT2B17 null individuals) improves detection accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.